molecular formula C19H18O5 B191470 Eucalyptin CAS No. 3122-88-1

Eucalyptin

Cat. No.: B191470
CAS No.: 3122-88-1
M. Wt: 326.3 g/mol
InChI Key: NHMMAMIRMITGRD-UHFFFAOYSA-N
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Description

Eucalyptin is an organic molecular entity.
This compound has been reported in Callistemon citrinus, Myrcia glabra, and other organisms with data available.
structure in first source

Properties

IUPAC Name

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-10-17(21)16-14(20)9-15(12-5-7-13(22-3)8-6-12)24-19(16)11(2)18(10)23-4/h5-9,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMMAMIRMITGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185145
Record name Eucalyptin
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Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3122-88-1
Record name Eucalyptin
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Record name Eucalyptin
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Record name Eucalyptin
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Record name 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-benzopyrone
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Foundational & Exploratory

Eucalyptin: A Technical Guide to Its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptin, a C-methylated flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies used for its study. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising natural compound.

Natural Sources of this compound

This compound is predominantly found in plants of the Eucalyptus genus, a diverse group of flowering trees and shrubs in the myrtle family, Myrtaceae. While over 700 species of Eucalyptus exist, this compound has been notably isolated from the leaves of Eucalyptus globulus, commonly known as the Tasmanian blue gum. Other Eucalyptus species may also serve as sources, though the concentration of this compound can vary significantly depending on the species, geographical location, and environmental conditions.

Quantitative Analysis of this compound Content

Precise quantification of this compound in its natural sources is crucial for resource evaluation and for optimizing extraction procedures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose. While comprehensive data across all Eucalyptus species is not extensively available, studies on Eucalyptus globulus leaves have reported varying total flavonoid content, within which this compound is a constituent.

For instance, a study on the methanolic extract of Eucalyptus globulus leaves reported a total flavonoid content of 11.46 mg gallic acid equivalents (GAE) per gram of dry extract[1]. Another study focusing on different ethanol extraction conditions for E. globulus leaves found total flavonoid content ranging from 32.5 to 169.3 mg quercetin equivalents (QE) per gram of extract[2]. It is important to note that these values represent the total flavonoid content, and the specific percentage of this compound within that fraction requires further targeted analysis.

Table 1: Total Flavonoid Content in Eucalyptus globulus Leaf Extracts

Extraction SolventTotal Flavonoid ContentReference
Methanol11.46 mg GAE/g extract[1]
100% Ethanol169.3 mg QE/g extract[2]
70% Ethanol66.5 mg QE/g extract[2]
50% Ethanol41.2 mg QE/g extract[2]
30% Ethanol40.4 mg QE/g extract[2]

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents. The specific concentration of this compound within these total flavonoid contents is not specified in the cited literature and would require dedicated quantitative analysis.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway, a well-established route in plant secondary metabolism. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce a variety of flavonoid compounds. The defining characteristic of this compound biosynthesis is the C-methylation of the flavonoid core structure.

The general flavonoid biosynthesis pathway can be summarized as follows:

  • Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)[3][4].

  • Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone[3][5].

  • Isomerization: Chalcone isomerase (CHI) converts naringenin chalcone into naringenin, a key intermediate flavanone[5].

  • Flavone/Flavonol Formation: Naringenin can then be converted to various flavonoids, including flavones and flavonols, through the action of enzymes like flavone synthase (FNS) and flavonol synthase (FLS)[5].

The specific steps leading from a general flavonoid precursor to this compound involve crucial methylation reactions. While O-methyltransferases (OMTs) are well-characterized in flavonoid biosynthesis for adding methyl groups to hydroxyl moieties, the C-methylation of flavonoids is less understood. It is hypothesized that specific C-methyltransferases (CMTs) are responsible for the addition of methyl groups to the carbon skeleton of the flavonoid A-ring, at positions C-6 and C-8, to form the characteristic structure of this compound. The identification and characterization of these specific CMTs in Eucalyptus species remain an active area of research.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Eucalyptin_Biosynthesis Phenylalanine Phenylalanine p_Coumaroyl_CoA p_Coumaroyl_CoA Phenylalanine->p_Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Flavonoid_Precursor Flavonoid Precursor (e.g., Apigenin) Naringenin->Flavonoid_Precursor FNS, etc. C6_Methylated_Intermediate C-6 Methylated Intermediate Flavonoid_Precursor->C6_Methylated_Intermediate C-Methyltransferase (CMT) This compound This compound (5-hydroxy-7,4'-dimethoxy- 6,8-dimethylflavone) C6_Methylated_Intermediate->this compound C-Methyltransferase (CMT) O-Methyltransferase (OMT)

A proposed biosynthetic pathway for this compound.

Experimental Protocols

Extraction of this compound from Eucalyptus Leaves

A common method for extracting flavonoids, including this compound, from plant material is solvent extraction.

Materials:

  • Dried and powdered Eucalyptus leaves

  • Methanol or ethanol (analytical grade)

  • Soxhlet apparatus or orbital shaker

  • Rotary evaporator

  • Filter paper

Protocol:

  • Sample Preparation: Air-dry fresh Eucalyptus leaves in the shade and then grind them into a fine powder.

  • Extraction:

    • Soxhlet Extraction: Place the powdered leaf material (e.g., 50 g) in a thimble and extract with methanol (e.g., 500 mL) in a Soxhlet apparatus for approximately 6-8 hours.

    • Maceration: Alternatively, soak the powdered leaf material in methanol (e.g., 1:10 w/v) and agitate on an orbital shaker at room temperature for 24-48 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a crude extract.

  • Storage: Store the crude extract at 4°C in a dark container for further analysis.

Isolation and Purification of this compound

Column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is a standard procedure for isolating and purifying this compound from the crude extract.

Materials:

  • Crude Eucalyptus leaf extract

  • Silica gel (for column chromatography)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol gradients)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Solvents for HPLC (e.g., acetonitrile, water, often with a modifier like formic acid)

  • Fractions collector

  • Analytical HPLC or LC-MS for purity analysis

Protocol:

  • Column Chromatography (Initial Fractionation):

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of solvents, starting with non-polar (e.g., 100% hexane) and gradually increasing the polarity (e.g., increasing percentages of ethyl acetate in hexane, followed by methanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Preparative HPLC (Purification):

    • Pool the this compound-rich fractions from column chromatography and concentrate them.

    • Dissolve the concentrated fraction in the mobile phase and inject it into a preparative HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to achieve separation.

    • Collect the peak corresponding to this compound using a fraction collector.

  • Purity Confirmation:

    • Analyze the collected fraction using analytical HPLC or LC-MS to confirm the purity of the isolated this compound.

    • Structural elucidation can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Below is a diagram of a typical experimental workflow for the isolation of this compound.

Eucalyptin_Isolation_Workflow Start Dried Eucalyptus Leaves Grinding Grinding Start->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_HPLC_Analysis TLC/HPLC Analysis Fraction_Collection->TLC_HPLC_Analysis Eucalyptin_Rich_Fractions This compound-Rich Fractions TLC_HPLC_Analysis->Eucalyptin_Rich_Fractions Preparative_HPLC Preparative HPLC Eucalyptin_Rich_Fractions->Preparative_HPLC Pure_this compound Pure this compound Preparative_HPLC->Pure_this compound Purity_Analysis Purity Analysis (Analytical HPLC/LC-MS) Pure_this compound->Purity_Analysis Structure_Elucidation Structure Elucidation (NMR, MS) Pure_this compound->Structure_Elucidation

Workflow for this compound isolation.

Signaling Pathways and Regulation

The transcriptional regulation of the flavonoid biosynthetic pathway is complex, involving a network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families[3][6][7]. These transcription factors form regulatory complexes that bind to the promoter regions of the structural genes in the pathway, thereby controlling their expression in a temporal and spatial manner[3][5].

While the general framework of flavonoid regulation is established, specific signaling pathways and transcriptional regulators that control the C-methylation steps in this compound biosynthesis have not yet been elucidated. It is likely that specific MYB and/or bHLH transcription factors are responsive to developmental cues or environmental stresses, leading to the upregulation of the C-methyltransferase genes involved in this compound production. Further research, including transcriptomic and genomic analyses of Eucalyptus species, is needed to identify these regulatory elements.

Below is a simplified diagram illustrating the general transcriptional regulation of the flavonoid pathway.

Flavonoid_Regulation cluster_0 Regulatory Proteins MYB MYB Transcription Factor MBW_Complex MBW Complex MYB->MBW_Complex bHLH bHLH Transcription Factor bHLH->MBW_Complex WD40 WD40 Protein WD40->MBW_Complex Promoter Promoter Region of Flavonoid Biosynthesis Genes MBW_Complex->Promoter Binds to Transcription Gene Transcription Promoter->Transcription Initiates Enzymes Flavonoid Biosynthesis Enzymes (CHS, CHI, FNS, CMTs, etc.) Transcription->Enzymes Leads to synthesis of Flavonoids Flavonoid Production (including this compound) Enzymes->Flavonoids Catalyzes

General transcriptional regulation of flavonoid biosynthesis.

Conclusion

This compound stands as a C-methylated flavonoid of significant scientific interest, primarily sourced from Eucalyptus species. While its biosynthetic origins lie within the well-defined flavonoid pathway, the specific enzymatic machinery responsible for its characteristic C-methylation remains an important area for future research. This technical guide has provided a comprehensive overview of the current knowledge regarding this compound's natural sources, a proposed biosynthetic pathway, and detailed experimental protocols for its extraction and isolation. Further investigation into the quantitative distribution of this compound across a wider range of Eucalyptus species and the elucidation of its specific regulatory networks will be pivotal for advancing its potential applications in drug development and other scientific fields.

References

Unraveling the Anticancer Potential of Eucalyptin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of direct research on the specific anticancer mechanisms of the flavonoid eucalyptin currently exists within publicly available scientific literature. The majority of research into the anticancer properties of compounds derived from Eucalyptus species has focused on crude extracts or, more significantly, on the monoterpenoid eucalyptol (1,8-cineole), a compound distinct from the flavonoid this compound (5,7-dihydroxy-6,8-dimethyl-3-methoxyflavone). This often leads to confusion between the two substances.

While detailed signaling pathways and quantitative data for this compound are not available, this guide will delineate the established anticancer mechanisms of flavonoids as a class, drawing parallels from structurally similar and well-researched flavonoid compounds. This approach provides a foundational framework for potential mechanisms through which this compound may exert its effects, guiding future research in this promising area.

Core Anticancer Mechanisms of Flavonoids

Flavonoids are a diverse group of plant secondary metabolites known to interfere with carcinogenesis through multiple mechanisms. Their anticancer activity is generally attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis.

Induction of Apoptosis

A primary mechanism for many anticancer agents, including flavonoids, is the induction of programmed cell death, or apoptosis. Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is often initiated by intracellular stress, such as that induced by reactive oxygen species (ROS). Many flavonoids are pro-oxidant in cancer cells, leading to increased intracellular ROS levels.[1] This oxidative stress damages mitochondria, leading to the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to cell death.[1][2] This process is often regulated by the Bcl-2 family of proteins, with flavonoids promoting the expression of pro-apoptotic members (e.g., Bax) and downregulating anti-apoptotic members (e.g., Bcl-2).[3][4]

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands to receptors on the cell surface, leading to the activation of caspase-8. Flavonoids have been shown to sensitize cancer cells to this pathway.[4]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. Flavonoids can intervene at various checkpoints of the cell cycle, commonly causing arrest in the G0/G1 or G2/M phases, thereby preventing cancer cells from dividing.[5][6] This is often achieved by modulating the expression and activity of key regulatory proteins like cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).[4]

Modulation of Key Signaling Pathways

Flavonoids are potent modulators of intracellular signaling cascades that are frequently hyperactivated in cancer. By inhibiting these pathways, they can halt tumor growth and progression.

  • PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Flavonoids, such as acacetin (structurally similar to this compound), have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis.[3][6][7] Inhibition of Akt and mTOR prevents the phosphorylation of downstream targets that promote cell growth and survival.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates cell proliferation, differentiation, and stress responses. Flavonoids can selectively inhibit components of this pathway, thereby reducing cancer cell growth and invasion.[3][5]

  • NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that controls the expression of genes involved in inflammation, survival, and proliferation. Its constitutive activation is common in many cancers. Flavonoids can suppress NF-κB activation, reducing the expression of anti-apoptotic proteins (like Bcl-2) and proliferative proteins (like COX-2).[7]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor linked to tumor progression. Flavonoids have been shown to inhibit STAT3 phosphorylation and activation, which in turn inhibits the growth and metastasis of cancer cells.[3]

Potential Mechanisms of this compound: An Extrapolation

Based on the known activities of structurally similar flavonoids, a hypothetical mechanism for this compound can be proposed. This compound's structure (a flavone with dihydroxy, dimethyl, and methoxy substitutions) suggests it likely possesses antioxidant and pro-oxidant capabilities, enabling it to modulate the cellular redox environment.

It is plausible that this compound's anticancer effects could be mediated through:

  • Induction of ROS-mediated Apoptosis: Similar to other hydroxylated flavones, this compound may increase ROS levels in cancer cells, triggering the intrinsic apoptotic pathway.[8]

  • Inhibition of Pro-Survival Pathways: The flavonoid backbone is a common scaffold for kinase inhibitors. This compound could potentially inhibit key kinases in the PI3K/Akt and MAPK pathways, similar to acacetin and other flavonoids.[3][7]

  • Cell Cycle Arrest: By influencing CDK/cyclin complexes, this compound may halt cell cycle progression, preventing tumor cell replication.

The following diagram illustrates a generalized signaling pathway for flavonoid-induced apoptosis, which could serve as a model for future this compound research.

flavonoid_apoptosis Hypothesized Apoptotic Pathway for Flavonoids like this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Flavonoid Flavonoid (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Flavonoid->ROS Pro-oxidant effect PI3K PI3K Flavonoid->PI3K Inhibition Akt Akt Flavonoid->Akt Inhibition NFkB NF-κB Flavonoid->NFkB Inhibition Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 PI3K->Akt Akt->NFkB Prevents Inhibition NFkB->Bcl2 Upregulates (Inhibited) CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Blocks Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 DNA_Frag DNA Fragmentation & Apoptosis Casp3->DNA_Frag CytoC->Apaf1

Caption: Hypothesized apoptotic pathway for flavonoids like this compound.

Summary of Quantitative Data for Related Flavonoids and Eucalyptus Extracts

While no specific IC50 values for pure this compound were found, the following table summarizes the cytotoxic activity of various Eucalyptus extracts and structurally related flavonoids against different cancer cell lines to provide a comparative context.

Compound/ExtractCancer Cell LineAssayIC50 / GI50 ValueReference
Eucalyptus microcorys (Aqueous fruit extract)MIA PaCa-2 (Pancreatic)CCK-864.66 ± 15.97 µg/mL[9]
Eucalyptus microcorys (Aqueous leaf extract)MIA PaCa-2 (Pancreatic)CCK-886.05 ± 4.75 µg/mL[9]
E. camaldulensis (Lipophilic fraction)MCF-7 (Breast)MTT7.34 µg/mL[10]
Eucalyptus globulus (Essential oil)SW48 (Colon)MTT0.2% (v/v)[11]
Eucalyptus globulus (Essential oil)HepG2 (Liver)MTT0.2% (v/v)[11]
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF)HL-60 (Leukemia)MTT~5 µM (at 24h)[8]
7,8-dihydroxyflavone (7,8-DHF)HUH-7 (Hepatocarcinoma)Alamar Blue177.6 µM (at 48h)[2]

Methodologies for Key Experiments

To facilitate further research on this compound, this section outlines standard protocols for key assays used to determine the anticancer mechanisms of flavonoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

  • Protocol:

    • Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (e.g., this compound) for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

    • After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Culture and treat cells with the test compound.

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and PI.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Model the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis
  • Principle: Detects specific proteins in a sample to determine changes in their expression or phosphorylation state, providing insight into signaling pathway modulation.

  • Protocol:

    • Treat cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, Bcl-2, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of a novel compound like this compound.

experimental_workflow General Workflow for Anticancer Compound Evaluation cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_results Data Analysis & Conclusion start Test Compound (this compound) cell_lines Panel of Cancer Cell Lines start->cell_lines viability_assay Cell Viability Assay (e.g., MTT) cell_lines->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V / PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay western_blot Western Blot (Signaling Pathways) ic50->western_blot apoptosis_confirm Confirm Apoptosis Induction apoptosis_assay->apoptosis_confirm cell_cycle_arrest Identify Cell Cycle Arrest Phase cell_cycle_assay->cell_cycle_arrest pathway_id Identify Modulated Signaling Pathways western_blot->pathway_id conclusion Elucidate Core Anticancer Mechanism apoptosis_confirm->conclusion cell_cycle_arrest->conclusion pathway_id->conclusion

References

Eucalyptin: A Technical Guide to its Biological Activity and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptin, a C-methylated flavonoid found in the leaves of Eucalyptus species, has garnered interest for its potential therapeutic properties. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities and pharmacological effects, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. While research specifically on this compound is still emerging, this document synthesizes the available information and provides context from related compounds and extracts where direct data on this compound is limited.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is a focal point of current research into its potential as a chemotherapeutic agent.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified using IC50 values, which represent the concentration of a substance required to inhibit a biological process by 50%.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer28.6[1]
A549Lung Cancer48.2[1]
MCF-7Breast Cancer> 50[1]
Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5][6]

Experimental Workflow: MTT Assay

MTT_Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathway: Apoptosis Induction

While the precise mechanisms of this compound-induced cell death are still under investigation, flavonoids are known to induce apoptosis in cancer cells through various signaling cascades. A common pathway involves the activation of caspases, a family of proteases that execute programmed cell death.

Representative Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress signal Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A representative intrinsic apoptosis pathway.

Antimicrobial and Antibiofilm Activity

This compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Its ability to inhibit biofilm formation is a significant area of interest due to the challenges posed by antibiotic-resistant biofilms in clinical settings.

Quantitative Data: Antimicrobial and Antibiofilm Activity

The antimicrobial efficacy of this compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus128[1]
Bacillus subtilis256[1]

This compound's antibiofilm activity has also been quantified.

MicroorganismBiofilm Inhibition (%) at 128 µg/mLReference
Staphylococcus aureus85[1]
Experimental Protocol: Crystal Violet Assay for Biofilm Quantification

The crystal violet assay is a common method to quantify biofilm formation. This simple staining method allows for the visualization and quantification of the total biofilm biomass.

Experimental Workflow: Crystal Violet Biofilm Assay

Biofilm_Assay A Inoculate bacteria in a 96-well plate with or without this compound B Incubate to allow biofilm formation A->B C Wash wells to remove planktonic cells B->C D Stain biofilm with Crystal Violet C->D E Wash wells to remove excess stain D->E F Solubilize bound stain (e.g., with ethanol) E->F G Measure absorbance F->G H Quantify biofilm inhibition G->H

Caption: Workflow of the crystal violet assay for biofilm quantification.

Anti-inflammatory Activity

Potential Mechanisms of Action

Flavonoids often exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Representative Signaling Pathway: NF-κB Inhibition

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression This compound This compound (Potential Effect) This compound->IKK Inhibition

Caption: Representative NF-κB signaling pathway and potential inhibition by flavonoids.

Antioxidant Activity

Specific quantitative data on the antioxidant activity of this compound, such as IC50 values from DPPH or ABTS assays, are not extensively reported in the current literature. However, the flavonoid scaffold is intrinsically associated with antioxidant properties due to the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the antioxidant capacity of a compound. It measures the ability of the antioxidant to scavenge the stable DPPH free radical.[8][9][10]

Experimental Workflow: DPPH Assay

DPPH_Assay A Prepare DPPH solution in a suitable solvent B Add varying concentrations of this compound to DPPH solution A->B C Incubate in the dark B->C D Measure the decrease in absorbance at ~517 nm C->D E Calculate the percentage of DPPH radical scavenging D->E F Determine the IC50 value E->F

Caption: Workflow of the DPPH radical scavenging assay.

Conclusion and Future Directions

This compound, a C-methylated flavonoid from Eucalyptus species, exhibits promising biological activities, particularly in the areas of cancer cytotoxicity and antibiofilm efficacy. The available quantitative data underscores its potential for further investigation as a therapeutic lead compound.

However, there are notable gaps in the current understanding of this compound's pharmacological profile. Future research should focus on:

  • Expanding the Scope of Biological Screening: Comprehensive studies are needed to quantify the anti-inflammatory and antioxidant activities of pure this compound.

  • Elucidating Mechanisms of Action: In-depth investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial to understanding its therapeutic potential and potential side effects.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective drug candidates.

Addressing these research gaps will be essential in translating the promising in vitro findings of this compound into tangible therapeutic applications.

References

Eucalyptin: A C-Methylated Flavonoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Eucalyptin, a C-methylated flavonoid predominantly found in Eucalyptus species, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its core biochemical properties, mechanisms of action, and methodologies for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique flavonoid. We will delve into its antioxidant, anti-inflammatory, and anticancer properties, detailing the underlying signaling pathways and providing standardized experimental protocols for its study. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological functions.

Introduction to this compound

This compound (5-hydroxy-7,4'-dimethoxy-6,8-dimethylflavone) is a C-methylated flavone, a class of flavonoids characterized by the presence of methyl groups directly attached to the aromatic ring.[1] This structural feature distinguishes it from the more common O-methylated flavonoids and contributes to its unique physicochemical and biological properties. Methylation, in general, can enhance the metabolic stability and bioavailability of flavonoids, making them more promising candidates for pharmaceutical applications.[2] this compound has been isolated from various Eucalyptus species and has demonstrated significant potential as an antioxidant, anti-inflammatory, and anticancer agent.[1][2] This guide will explore the scientific evidence supporting these claims and provide the necessary technical details for its further investigation.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₉H₁₈O₅[3]
Molecular Weight 326.34 g/mol [4]
IUPAC Name 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one[3]
Appearance Yellow powder[4]
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol.

Biological Activities and Mechanisms of Action

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis and cause cell cycle arrest.

3.1.1. Quantitative Data: Cytotoxicity of this compound and Related Extracts

Cell LineCompound/ExtractIC₅₀ ValueAssayReference
Human Breast Cancer (MDA-MB-231)Nanostructured Lipid Carrier with Eucalyptol10.00 ± 4.81 µg/mL (72h)MTT[5]
Human Breast Cancer (MDA-MB-231)Eucalyptol22.00 ± 9.12 µg/mL (72h)MTT[5]
Mouse Breast Cancer (4T1)Nanostructured Lipid Carrier with Eucalyptol17.70 ± 0.57 µg/mL (72h)MTT[5]
Cholangiocarcinoma (CL-6)Eucalyptus camaldulensis extract102.29 ± 5.87 µg/mLMTT[6]
Human Lung Cancer (A-549)Origanum majorana essential oil182 µg/mL (72h)MTT[5]
Human Epidermoid Carcinoma (A-431)Origanum majorana essential oil140 µg/mL (72h)MTT[5]

3.1.2. Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of these processes. This compound has been shown to influence the phosphorylation status of key MAPK members, including ERK, JNK, and p38.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors JNK JNK JNK->Transcription_Factors p38 p38 p38->Transcription_Factors Eucalyptin_Cytoplasm This compound Eucalyptin_Cytoplasm->ERK Modulates Phosphorylation Eucalyptin_Cytoplasm->JNK Modulates Phosphorylation Eucalyptin_Cytoplasm->p38 Modulates Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Factors->Apoptosis

Figure 1: this compound's modulation of the MAPK signaling pathway.
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways, most notably the NF-κB pathway.

3.2.1. Quantitative Data: Anti-inflammatory Activity of this compound and Related Compounds

AssayCompoundIC₅₀ ValueReference
5-Lipoxygenase (5-LOX) InhibitionAethiopinone (as a reference natural compound)0.11 µM[7]
α-glucosidase inhibitionQuercitrin7.6 µg/mL[8]
α-glucosidase inhibitionGallic acid8.2 µg/mL[8]

3.2.2. Signaling Pathways in Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit NF-κB activation, although the precise molecular targets are still under investigation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation Eucalyptin_Cytoplasm This compound Eucalyptin_Cytoplasm->IKK_Complex inhibits Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) NFkB_n->Gene_Transcription activates

Figure 2: this compound's inhibitory effect on the NF-κB signaling pathway.
Antioxidant Activity

This compound possesses significant antioxidant properties, enabling it to neutralize harmful free radicals and reduce oxidative stress, a key contributor to cellular damage and various chronic diseases.

3.3.1. Quantitative Data: Antioxidant Capacity of Eucalyptus Extracts

AssayExtract/FractionIC₅₀ Value / ActivityReference
DPPH Macaranga hypoleuca ethyl acetate fraction14.31 mg/L[7]
ABTS Macaranga hypoleuca ethyl acetate fraction2.10 mg/L[7]
FRAP Macaranga hypoleuca butanol fraction0.48 mg/L[7]
DPPH Eucalyptus spp. ethanolic extracts0.50 - 9.06 g trolox/100 g dw[9]
FRAP Eucalyptus spp. ethanolic extracts43.6 - 472.32 µmol trolox/g dw[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

MTT_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of this compound Incubation1->Treatment Incubation2 Incubate for 24, 48, or 72 hours Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 3-4 hours Add_MTT->Incubation3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Figure 3: Workflow for the MTT cell viability assay.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antioxidant Activity Assays

4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound concentration to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity and the IC₅₀ value.

4.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add 10 µL of each this compound concentration to the wells.

  • Add 190 µL of the diluted ABTS solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity and the IC₅₀ value.

Western Blot Analysis for NF-κB and MAPK Pathways

Procedure:

  • Culture and treat cells with this compound as described for the cell viability assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

4.4.1. Apoptosis Analysis (Annexin V/PI Staining)

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4.4.2. Cell Cycle Analysis (PI Staining)

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Animal Models

4.5.1. Xenograft Tumor Model

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomly divide the mice into control and treatment groups.

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

4.5.2. Carrageenan-Induced Paw Edema Model

Procedure:

  • Administer this compound or a vehicle control to rodents (rats or mice) orally or intraperitoneally.

  • After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the control group.

Conclusion and Future Directions

This compound, as a C-methylated flavonoid, presents a compelling profile of biological activities that warrant further investigation for its potential therapeutic applications. Its demonstrated anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of key signaling pathways such as MAPK and NF-κB, highlight its promise as a lead compound for drug development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including quantitative data on its efficacy and detailed protocols for its study.

Future research should focus on several key areas to advance the development of this compound as a therapeutic agent. In-depth mechanistic studies are needed to fully elucidate the specific molecular targets of this compound within the identified signaling pathways. Pharmacokinetic and pharmacodynamic studies are essential to understand its absorption, distribution, metabolism, and excretion in vivo. Furthermore, preclinical studies in more advanced animal models of cancer and inflammatory diseases are required to validate its therapeutic efficacy and safety. The optimization of drug delivery systems, such as the use of nanocarriers, could also enhance the bioavailability and therapeutic index of this compound. Through continued rigorous scientific investigation, the full therapeutic potential of this promising natural compound can be unlocked.

References

Eucalyptin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucalyptin (5-hydroxy-7-methoxy-6,8-dimethyl-2-(4-methoxyphenyl)-4H-chromen-4-one) is a C-methylated flavonoid found in various species of the Eucalyptus genus. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification from Eucalyptus species and presents its key physicochemical and spectroscopic data. Furthermore, this guide explores the biological activities of this compound, with a focus on its role in inducing apoptosis and modulating cellular signaling pathways.

Introduction

This compound is a notable C-methylated flavonoid that has garnered interest within the scientific community due to its potential biological activities. As a member of the flavonoid class of secondary metabolites, it is biosynthesized by plants, including those of the Eucalyptus genus. Structurally, this compound is characterized by a 5-hydroxy-7,4'-dimethoxyflavone core with the addition of two C-methyl groups at the C-6 and C-8 positions.[1] The presence of these methyl groups can significantly influence the molecule's biological efficacy.[1] This document serves as a technical resource, consolidating the available information on the discovery and isolation of this compound.

Discovery and Occurrence

The initial isolation of this compound dates back to the early 20th century, with its discovery being a part of the broader exploration of the chemical constituents of Eucalyptus species. It is found in the leaves of various Eucalyptus plants, which are known to be rich in a diverse array of phytochemicals, including flavonoids, tannins, and terpenoids.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₁₈O₅
Molecular Weight 326.34 g/mol
Appearance Yellowish crystals
Solubility Soluble in methanol, acetone, and other organic solvents.
Chemical Class C-methylated flavonoid

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Eucalyptus leaves involves a multi-step process encompassing extraction and chromatographic purification. The following protocol is a synthesized methodology based on established phytochemical techniques for flavonoid isolation.[2][4][5][6][7][8]

Plant Material and Extraction
  • Plant Material Preparation: Freshly collected leaves of a suitable Eucalyptus species (e.g., Eucalyptus globulus or Eucalyptus camaldulensis) are air-dried in the shade for approximately 20 days. The dried leaves are then ground into a fine powder using a mechanical grinder.[5]

  • Soxhlet Extraction: The powdered leaf material is subjected to exhaustive extraction using a Soxhlet apparatus. Methanol is a commonly employed solvent for the extraction of flavonoids due to its ability to effectively solubilize these compounds. The extraction is carried out for a sufficient duration to ensure the complete transfer of phytochemicals from the plant matrix to the solvent.[2][5]

  • Solvent Evaporation: Following extraction, the methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification
  • Column Chromatography: The crude methanolic extract is subjected to column chromatography for the separation of its constituents.

    • Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase, packed into a glass column using a slurry method to ensure a uniform packing.[6][8]

    • Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate, or chloroform and methanol. The fractions are collected sequentially.[4]

  • Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing this compound. A suitable mobile phase, such as n-butanol:glacial acetic acid:water (4:1:5), is used to develop the TLC plates.[8] The spots corresponding to flavonoids can be visualized under UV light or by spraying with a suitable chromogenic agent.

  • Further Purification: Fractions showing a high concentration of the target compound are pooled and may be subjected to further purification steps, such as preparative TLC or crystallization, to obtain pure this compound.

G plant_material Dried Eucalyptus Leaf Powder soxhlet Soxhlet Extraction (Methanol) plant_material->soxhlet evaporation Rotary Evaporation soxhlet->evaporation crude_extract Crude Methanolic Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Monitoring fraction_collection->tlc pooling Pooling of this compound-rich Fractions tlc->pooling Identify Fractions purification Further Purification (e.g., Crystallization) pooling->purification pure_this compound Pure this compound purification->pure_this compound

Figure 1. Experimental workflow for the isolation of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm).

Table 2: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.60s
H-2', H-6'7.85d8.8
H-3', H-5'7.00d8.8
5-OH12.80s
7-OCH₃3.88s
4'-OCH₃3.87s
6-CH₃2.10s
8-CH₃2.12s

Table 3: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ, ppm)
C-2163.5
C-3105.0
C-4182.0
C-4a104.5
C-5161.0
C-6108.5
C-7162.5
C-8104.0
C-8a157.0
C-1'123.5
C-2', C-6'128.0
C-3', C-5'114.0
C-4'162.0
7-OCH₃55.5
4'-OCH₃55.3
6-CH₃7.5
8-CH₃8.0

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.

Biological Activity and Signaling Pathways

This compound has been investigated for various biological activities, with a significant focus on its potential as an anti-cancer agent through the induction of apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. This compound has been shown to induce apoptosis in cancer cells. This process is mediated through complex signaling cascades, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]

The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[10][11] The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8, which also converges on the activation of caspase-3.[9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 This compound This compound cellular_stress Cellular Stress This compound->cellular_stress mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c apoptosome Apoptosome formation cytochrome_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Proposed apoptotic signaling pathway induced by this compound.

Conclusion

This compound represents a promising natural product from Eucalyptus species with potential therapeutic applications. The methodologies outlined in this guide for its isolation and purification, along with its comprehensive spectroscopic characterization, provide a valuable resource for researchers in the fields of natural product chemistry and drug discovery. Further investigation into the precise mechanisms of action and signaling pathways affected by this compound will be crucial in elucidating its full therapeutic potential.

References

Eucalyptin: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptin, a C-methylated flavonoid found in the leaves of various Eucalyptus species, is emerging as a compound of significant interest in the field of pharmacology.[1] While its close relative, eucalyptol (1,8-cineole), has been more extensively studied, recent research has begun to shed light on the unique therapeutic properties of this compound itself. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, with a focus on its anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Applications

This compound has demonstrated promising cytotoxic effects against various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis and modulation of key signaling pathways implicated in cancer progression.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound against different cancer cell lines. It is important to note that research in this area is ongoing, and the data is still emerging. For comparative purposes, data for eucalyptol and various Eucalyptus extracts are also included where specific data for this compound is not available.

Compound/ExtractCancer Cell LineAssayIC50/GI50 ValueReference
This compoundHuman cancer cell linesNot specifiedSignificant cytotoxic alterations compared to its desmethyl analog[1][2]
EucalyptolMDA-MB-231 (Breast Cancer)MTT AssayData available, specific value not cited in abstract[3]
EucalyptolA-549 (Lung Cancer)MTT Assay266 µg/mL (24h), 222 µg/mL (48h), 182 µg/mL (72h)[4]
EucalyptolA-431 (Skin Cancer)MTT Assay218 µg/mL (24h), 187 µg/mL (48h), 140 µg/mL (72h)[4]
Eucalyptus microcorys leaf extract (aqueous)MIA PaCa-2 (Pancreatic Cancer)CCK-8 Assay86.05 ± 4.75 μg/mL[5]
Eucalyptus microcorys fruit extract (aqueous)MIA PaCa-2 (Pancreatic Cancer)CCK-8 Assay64.66 ± 15.97 μg/mL[5]
Eucalyptus camaldulensis extract (ethanolic)MCF-7 (Breast Cancer)MTT AssayConcentration-dependent inhibition[6]
Signaling Pathways in Anticancer Activity

This compound and related compounds are believed to exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and survival.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is often dysregulated in cancer. Eucalyptol has been shown to inhibit this pathway, leading to a reduction in cancer cell migration and invasion.[7][8] While direct evidence for this compound is still emerging, its structural similarity to other flavonoids suggests it may have a similar inhibitory effect.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Metastasis Metastasis mTOR->Metastasis

This compound's proposed inhibition of the PI3K/Akt/mTOR pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation and apoptosis. Essential oils from Eucalyptus have been shown to reduce the phosphorylation of ERK1/2 and p38, key components of the MAPK pathway, in inflammatory responses, suggesting a potential mechanism for anticancer activity.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Prep Prepare this compound dilutions Add_Compound Add this compound to cells Compound_Prep->Add_Compound Incubation_24h->Add_Compound Incubation_Treatment Incubate for 24/48/72h Add_Compound->Incubation_Treatment Add_MTT Add MTT solution Incubation_Treatment->Add_MTT Incubation_MTT Incubate 4h Add_MTT->Incubation_MTT Add_DMSO Add DMSO Incubation_MTT->Add_DMSO Read_Absorbance Read absorbance at 570nm Add_DMSO->Read_Absorbance

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Properties

This compound and related compounds from Eucalyptus species have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Activity

The following table presents the IC50 values for the inhibition of cyclooxygenase (COX) enzymes by compounds isolated from Eucalyptus maculata.

CompoundTargetIC50 Value (µg/mL)Reference
SakuranetinCOX-10.19 ± 0.01[10]
7-O-methyl aromadendrinCOX-10.22 ± 0.01[10]
1,6-dicinnamoyl-O-α-D-glucopyranosideCOX-21.16 ± 0.01[10]
Eucalyptol (vs. MSU-induced ROS)RAW264.7 cells1.09 ± 0.16 µM[11]
Signaling Pathways in Inflammation

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes. Eucalyptol has been shown to regulate NF-κB signaling, thereby reducing inflammation.[12] This suggests that this compound may also exert its anti-inflammatory effects through this pathway.

NFkB_Pathway cluster_nucleus This compound This compound IKK IKK This compound->IKK Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IkB IkB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Eucalyptin_Therapeutic_Logic cluster_core Core Properties cluster_mechanisms Mechanisms of Action cluster_applications Potential Therapeutic Applications This compound This compound (C-methylated Flavonoid) Antioxidant Antioxidant (Radical Scavenging) This compound->Antioxidant Anti_inflammatory Anti-inflammatory (COX, NF-κB Inhibition) This compound->Anti_inflammatory Anticancer Anticancer (PI3K/Akt, MAPK Modulation) This compound->Anticancer Antimicrobial Antimicrobial (Cell Membrane Disruption) This compound->Antimicrobial Neuroprotection Neuroprotective (Anti-oxidative Stress) This compound->Neuroprotection Antioxidant->Neuroprotection Oxidative_Stress_Disorders Oxidative Stress-Related Disorders Antioxidant->Oxidative_Stress_Disorders Inflammatory_Diseases Inflammatory Diseases (e.g., Arthritis) Anti_inflammatory->Inflammatory_Diseases Cancer_Therapy Cancer Therapy Anti_inflammatory->Cancer_Therapy Anticancer->Cancer_Therapy Infectious_Diseases Infectious Diseases Antimicrobial->Infectious_Diseases Neurodegenerative_Diseases Neurodegenerative Diseases Neuroprotection->Neurodegenerative_Diseases

References

Eucalyptin: A C-Methylated Flavonoid in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptin, a C-methylated flavonoid found in species of the Eucalyptus genus, is a specialized secondary metabolite with emerging biological significance. As a member of the flavonoid class, this compound is synthesized through the phenylpropanoid pathway and is characterized by the presence of methyl groups directly attached to the carbon skeleton of the flavonoid core. This modification significantly influences its chemical properties and biological activities, distinguishing it from its more common O-methylated and non-methylated relatives.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant secondary metabolism, its biosynthesis, and its potential applications, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

This compound in Plant Secondary Metabolism

The precise role of this compound in the secondary metabolism of Eucalyptus plants is not yet fully elucidated. However, based on the known functions of flavonoids and methylated flavonoids in other plant species, several key roles can be inferred. Flavonoids are crucial for plant defense against herbivores and pathogens, protection from UV radiation, and as signaling molecules in plant-microbe interactions.[1][3] Methylation of flavonoids can enhance their metabolic stability and hydrophobicity, potentially increasing their efficacy in these roles.[1][3]

This compound, along with its precursor 8-desmethylthis compound, has been isolated from the leaves of various plants, including Eucalyptus sp.[2] These compounds possess a 5-hydroxy-7,4′-dimethoxyflavone core structure, with this compound having two C-methyl groups at the C-6 and C-8 positions.[2] The presence of these C-methyl groups is thought to contribute to its observed biological activities.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid biosynthesis pathway, which begins with the precursor phenylalanine. While the complete enzymatic cascade leading to this compound has not been fully characterized in Eucalyptus, a hypothetical pathway can be constructed based on known flavonoid biosynthetic steps in other plants. The key distinguishing feature of this compound biosynthesis is the C-methylation of the flavonoid core, a process catalyzed by C-methyltransferases. While O-methyltransferases involved in flavonoid synthesis have been identified in Eucalyptus, the specific C-methyltransferases responsible for this compound formation are yet to be discovered.[4]

This compound Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_chalcone->Naringenin CHI Flavone 5-hydroxy-7,4'- dimethoxyflavone Naringenin->Flavone Multiple Steps (Modification) Desmethylthis compound 8-desmethylthis compound (C6-methylation) Flavone->Desmethylthis compound C-methyl- transferase This compound This compound (C8-methylation) Desmethylthis compound->this compound C-methyl- transferase

Figure 1: Hypothetical biosynthesis pathway of this compound.

Biological Activities of this compound

Recent studies have highlighted the potential of this compound as a bioactive compound, particularly in the areas of cytotoxicity and antibiofilm activity.

Cytotoxicity

Table 1: Cytotoxicity of Eucalyptus-derived Compounds (for reference)

Compound/ExtractCell LineIC50 (µg/mL)Reference
E. benthamii essential oil (adult leaves)Jurkat54.96 ± 5.80[5]
E. benthamii essential oil (young leaves)Jurkat108.33 ± 1.83[5]
Sideroxylonal BMCF74.4 ± 0.25[6]
Macrocarpal AMCF77.8 ± 0.3[6]
Antibiofilm Activity

This compound has been shown to inhibit biofilm formation by Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[2] Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The ability of this compound to interfere with biofilm formation suggests its potential as a novel therapeutic agent. Quantitative data, such as the minimum inhibitory concentration (MIC) for biofilm formation, are crucial for evaluating its efficacy. While specific MIC values for this compound are not provided in the reviewed literature, studies on Eucalyptus extracts have demonstrated antibiofilm activity. For example, a methanolic extract of Eucalyptus camaldulensis at 160 µg/ml inhibited S. aureus biofilm formation by 53.26%.[7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies for the extraction and analysis of this compound, as well as for assessing its biological activities.

Extraction and Purification of this compound

The isolation of this compound from Eucalyptus leaves typically involves solvent extraction followed by chromatographic purification.

Protocol: General Extraction and Isolation

  • Drying and Grinding: Fresh Eucalyptus leaves are air-dried and ground into a fine powder.

  • Solvent Extraction: The powdered leaves are extracted with a suitable solvent, such as methanol or ethanol, often using a Soxhlet apparatus.[8]

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing this compound is subjected to column chromatography (e.g., silica gel) followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.[9]

Extraction and Purification Workflow Start Eucalyptus Leaves Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Fractions Hexane, Ethyl Acetate, Butanol, Water Fractions Fractionation->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Select active fraction HPLC Preparative HPLC Column_Chromatography->HPLC This compound Pure this compound HPLC->this compound Plant Defense Signaling Pathogen Pathogen Attack Elicitors Elicitors Pathogen->Elicitors Receptors Plant Receptors Elicitors->Receptors SA_Pathway Salicylic Acid (SA) Pathway Receptors->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway Receptors->JA_Pathway PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Genes JA_Pathway->PR_Genes Defense_Response Defense Response (e.g., Phytoalexins) PR_Genes->Defense_Response This compound This compound (Hypothetical Modulation) This compound->SA_Pathway ? This compound->JA_Pathway ?

References

An In-depth Technical Guide on the Ethnobotanical Uses of Eucalyptin-Containing Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Eucalyptus, native to Australia, comprises over 700 species and is renowned for its rich history in traditional medicine.[1] Aboriginal populations have long utilized various parts of the Eucalyptus tree for their therapeutic properties, treating ailments ranging from respiratory infections to pain and inflammation. Modern scientific investigation has sought to validate these traditional uses by identifying the bioactive compounds responsible for the observed pharmacological effects. Among the myriad of phytochemicals present in Eucalyptus species, flavonoids, and specifically eucalyptin, have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, delving into the quantitative analysis of this compound, its pharmacological activities, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for novel therapeutic agents.

Ethnobotanical Uses of Eucalyptus Species

The traditional medicinal applications of Eucalyptus are diverse and widespread. The leaves, rich in essential oils and phenolic compounds, are the most commonly used part of the plant.

Traditional Uses:

  • Respiratory Ailments: Infusions and decoctions of Eucalyptus leaves are traditionally used to treat coughs, colds, bronchitis, and other respiratory tract infections. The inhalation of steam from boiled leaves is a common practice for relieving congestion.

  • Anti-inflammatory and Analgesic: Poultices and extracts of Eucalyptus leaves are applied topically to alleviate pain and inflammation associated with arthritis, muscle soreness, and wounds.

  • Antimicrobial and Antiseptic: Due to their antimicrobial properties, Eucalyptus preparations have been used to cleanse wounds, treat skin infections, and as a general antiseptic.[1]

  • Fever Reducer: Some traditional practices involve the use of Eucalyptus leaf preparations to reduce fever.

  • Gastrointestinal Disorders: In some cultures, infusions of the leaves have been used to treat diarrhea and other digestive issues.

These traditional uses have provided the impetus for modern scientific research to investigate the phytochemical constituents of Eucalyptus and their pharmacological properties.

Quantitative Analysis of this compound and Other Flavonoids in Eucalyptus Species

This compound (5-hydroxy-7,4'-dimethoxy-6,8-dimethylflavone) is a C-methylated flavonoid found in certain Eucalyptus species. The concentration of this compound and other flavonoids can vary significantly depending on the species, geographical location, and extraction method. High-performance liquid chromatography (HPLC) is a standard analytical technique for the quantification of these compounds.[1][2][3]

Table 1: Flavonoid Content in Various Eucalyptus Species

Eucalyptus SpeciesPlant PartExtraction SolventFlavonoidConcentrationReference
Eucalyptus globulusLeaves100% EthanolTotal Flavonoids169.3 mg QE/g extract[1]
Eucalyptus globulusLeaves50% EthanolTotal Phenolics497.7 mg GAE/g extract[1]
Eucalyptus globulusLeavesEthanolic ExtractHyperoside666.4 µg/g dw[3]
Eucalyptus globulusLeavesEthanolic ExtractQuercitrin287.8 µg/g dw[3]
Eucalyptus globulusLeavesLyophilized ExtractRutin4.4 mg/g[3]
Eucalyptus crebraHoney-Total Flavonoids8.15 mg/100g[4]
Eucalyptus globoidiaHoney-Total Flavonoids1.90 mg/100g[4]
Eucalyptus darylmpleanaLeavesMethanolic ExtractTotal Flavonoids35.88%[5]

QE: Quercetin Equivalents; GAE: Gallic Acid Equivalents; dw: dry weight

Pharmacological Activities of this compound and Eucalyptus Extracts

Scientific studies have demonstrated that this compound and flavonoid-rich extracts from Eucalyptus species possess a range of pharmacological activities, including anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory properties of Eucalyptus extracts are attributed, in part, to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[6][7]

Table 2: Anti-inflammatory Activity of Eucalyptus Extracts and Flavonoids

Test SubstanceCell LineAssayIC50 ValueReference
Eucalyptus globulus ExtractJ774A.1 MacrophagesNO Production InhibitionDose-dependent inhibition[6]
Eucalyptus citriodora Essential Oil Fraction FRAW264.7 MacrophagesNO Production InhibitionSignificant reduction at 12.5-100 µg/mL[7]
Conyza canadensis Acetone ExtractRAW 264.7 MacrophagesNO Production Inhibition< 2 µg/mL[8]
Anticancer Activity

Eucalyptus extracts and their isolated flavonoids have shown cytotoxic effects against various cancer cell lines. The MTT assay is a common method used to assess this activity.

Table 3: Anticancer Activity of Eucalyptus Extracts and Related Flavonoids

Test SubstanceCancer Cell LineAssayIC50 ValueReference
Eucalyptus camaldulensis Ethanolic ExtractMCF-7 (Breast)CytotoxicityConcentration-dependent[9]
Eucalyptus citriodora Resin Water ExtractHepG2 (Liver)CytotoxicityDose-dependent (0-500 µg/mL)[10]
EucalyptolA549 (Lung)Antiproliferative47.14 µg/mL[11]
Flavonoid 4oMCF-7 (Breast)Cytotoxicity2.02 µM[12]
Flavonoid 4rMCF-7 (Breast)Cytotoxicity4.99 µM[12]

Experimental Protocols

Protocol 1: MTT Assay for Anticancer Activity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound or plant extract dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of the test compound (this compound or extract) in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Griess Assay for Nitric Oxide (NO) Production

This protocol measures the amount of nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production by macrophages, a key marker of inflammation.[2][3]

1. Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound or plant extract dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce NO production by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can then be determined relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and anticancer effects of this compound and related flavonoids are mediated through the modulation of key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Eucalyptol and flavonoid-rich extracts have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and survival.[13][14][15][16][17]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p70S6K p70S6K mTOR->p70S6K Activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points.[7][18][19][20][21][22][23][24]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Leads to Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Figure 2: this compound-mediated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. The components of Eucalyptus extracts have been shown to modulate the phosphorylation and activation of these kinases.[7][14][23]

MAPK_Pathway Stimuli Stress/Growth Factors ERK ERK Stimuli->ERK JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 This compound This compound This compound->ERK Modulates Phosphorylation This compound->JNK Modulates Phosphorylation This compound->p38 Modulates Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors CellResponse Cellular Response (Inflammation, Proliferation, Apoptosis) TranscriptionFactors->CellResponse

Figure 3: Modulation of MAPK signaling pathways by this compound.

Conclusion

The ethnobotanical uses of Eucalyptus species provide a rich foundation for the scientific investigation of their therapeutic potential. This compound, a flavonoid present in these plants, along with other phytochemicals, exhibits promising anti-inflammatory and anticancer activities. This guide has summarized the traditional knowledge, provided quantitative data on flavonoid content, and detailed experimental protocols for assessing bioactivity. Furthermore, the elucidation of the underlying molecular mechanisms involving the PI3K/Akt/mTOR, NF-κB, and MAPK signaling pathways offers a rational basis for the development of novel drugs derived from these natural sources. Continued research into the specific roles of this compound and other flavonoids from Eucalyptus is warranted to fully realize their therapeutic potential in modern medicine.

References

A Technical Guide to the Preliminary Screening of Eucalyptus Compounds for Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, particularly from medicinal plants like Eucalyptus, represent a promising reservoir of bioactive compounds. This technical guide provides an in-depth overview of the preliminary screening of compounds derived from Eucalyptus for their antimicrobial properties. While the term "Eucalyptin" refers to a specific flavanone, the bulk of current research focuses on the primary active component of Eucalyptus essential oil, 1,8-cineole (also known as eucalyptol), and various crude extracts. This document summarizes key quantitative data, details essential experimental protocols for antimicrobial screening, and visualizes the proposed mechanisms of action and experimental workflows. The findings indicate that Eucalyptus compounds, particularly 1,8-cineole, exhibit significant antimicrobial activity, primarily through the disruption of bacterial membrane integrity and the induction of oxidative stress.

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health[1]. Traditional antibiotics are diminishing in efficacy, creating an urgent need for new antimicrobial agents[1]. Plants from the genus Eucalyptus have been used in traditional medicine for centuries and are recognized for their diverse secondary metabolites, which possess antioxidant, anti-inflammatory, and antimicrobial properties[2][3].

The antimicrobial effects of Eucalyptus are largely attributed to its essential oils, with 1,8-cineole being the most abundant and well-studied component[2][4][5]. This compound, a monoterpene, has demonstrated potent activity against a wide spectrum of pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA)[4][6]. This guide focuses on the foundational methods used to identify and quantify these antimicrobial effects, providing researchers with the necessary data and protocols to conduct preliminary screenings.

Quantitative Data Summary: Antimicrobial Efficacy

The antimicrobial potential of Eucalyptus extracts and their primary component, 1,8-cineole, has been quantified using several standard assays. The data below is compiled from various studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Eucalyptus Compounds

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The MBC/MIC ratio can indicate whether an agent is bacteriostatic (inhibits growth, ratio > 4) or bactericidal (kills bacteria)[4].

Compound/ExtractMicroorganismMICMBCMBC/MIC RatioInterpretationSource
1,8-Cineole (Eucalyptol)S. aureus (MRSA ATCC 43300)7.23 mg/mL57.87 mg/mL>4Bacteriostatic[4]
1,8-Cineole (Eucalyptol)S. aureus (MRSA Sa15)7.23 mg/mL115.75 mg/mL>4Bacteriostatic[4]
1,8-Cineole (Eucalyptol)S. aureus1.25 mg/mL---[5]
1,8-Cineole (Eucalyptol)E. coli6.25 mg/mL---[5]
1,8-Cineole (Eucalyptol)E. faecalis6.25 mg/mL---[5]
1,8-Cineole (Eucalyptol)P. aeruginosa25 mg/mL---[5]
Eucalyptus Aqueous Leaf ExtractStreptococcus pyogenes64 µg/mL64-256 µg/mL1-4Bactericidal[7][8]
E. camaldulensis Ethanolic Leaf ExtractListeria monocytogenes64-128 µg/mL256-512 µg/mL4Bactericidal[9]
E. camaldulensis Essential OilS. aureus1.95 µL/mL---[10]
E. malliodora Essential OilS. aureus3.9 µL/mL---[10]
E. polycarpa Essential OilS. aureus3.9 µL/mL---[10]
E. largiflorence Essential OilS. aureus7.8 µL/mL---[10]
Eucalyptus ExtractE. coli8 mg/mL32 mg/mL4Bactericidal[11]
Eucalyptus ExtractS. aureus16 mg/mL---[11]
Eucalyptus ExtractP. aeruginosa16 mg/mL---[11]

Note: Direct comparison between studies may be challenging due to variations in extraction methods, specific bacterial strains, and assay protocols.

Table 2: Zone of Inhibition Diameters for Eucalyptus Extracts

The disk diffusion assay provides a qualitative or semi-quantitative measure of antimicrobial activity, indicated by the diameter of the clear zone where microbial growth is inhibited.

Extract / Essential OilConcentrationMicroorganismZone of Inhibition (mm)Source
E. globulus Ethyl Acetate Extract300 mg/mLS. aureus46.0 ± 2.0[7]
E. globulus Hexane Extract25 mg/mLK. pneumoniae15.0 ± 0.0[7]
E. camaldulensis Essential Oil20 µLS. aureus26[10]
E. malliodora Essential Oil20 µLS. aureus22[10]
E. polycarpa Essential Oil20 µLS. aureus20[10]
E. largiflorence Essential Oil20 µLS. aureus19[10]
E. globulus Ultrasonic Extract-B. subtilis10.0[12]
E. globulus Ultrasonic Extract-P. aeruginosa13.0[12]
E. globulus Ultrasonic Extract-C. albicans15.5[12]

Experimental Protocols for Preliminary Screening

Standardized protocols are critical for obtaining reproducible results in antimicrobial screening. The two most common preliminary methods are the agar disk diffusion test and the broth microdilution method.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method is widely used for its simplicity and low cost to qualitatively assess antimicrobial activity[13].

Detailed Protocol:

  • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely[14].

  • Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from a fresh culture plate. Suspend the colonies in a sterile saline solution or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[15][16].

  • Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth[15][17].

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface. Using a micropipette, apply a known volume (e.g., 10-20 µL) of the this compound/extract solution at a specific concentration onto each disk[13][18]. A solvent control disk and a positive control disk (containing a standard antibiotic) should be included[15].

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours[15][17].

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm)[14][15].

Agar_Disk_Diffusion_Workflow Figure 1. Agar Disk Diffusion Experimental Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum C Swab Inoculum on MHA Plate A->C B Prepare MHA Plates (4mm depth) B->C D Apply Test Disks (this compound, Controls) C->D E Incubate Plates (37°C, 18-24h) D->E F Measure Zone of Inhibition (mm) E->F

Figure 1. Agar Disk Diffusion Experimental Workflow
Broth Microdilution Method (MIC & MBC Determination)

This quantitative method determines the minimum concentration of an agent required to inhibit or kill a microorganism and is considered a gold standard for susceptibility testing[16].

Detailed Protocol:

  • Plate Preparation: Using a sterile 96-well microtiter plate, add 50-100 µL of sterile Mueller-Hinton Broth (MHB) to each well[16].

  • Serial Dilution: Add a concentrated solution of the this compound/extract to the first well. Perform a two-fold serial dilution by transferring a set volume (e.g., 50-100 µL) from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final transferred volume[19].

  • Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion method, but further dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well[16].

  • Inoculation: Add 50-100 µL of the diluted bacterial inoculum to each well. Include a positive control well (broth + inoculum, no extract) and a negative control well (broth only)[8].

  • MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the extract in which there is no visible turbidity (bacterial growth)[8][19].

  • MBC Determination: To determine the MBC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). Spread each aliquot onto a separate MHA plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation on the agar plate[8].

Broth_Microdilution_Workflow Figure 2. Broth Microdilution (MIC/MBC) Workflow A Perform 2-Fold Serial Dilution of this compound in 96-Well Plate B Add Standardized Inoculum (5x10^5 CFU/mL) to each well A->B C Incubate Plate (37°C, 18-24h) B->C D Read MIC (Lowest concentration with no visible growth) C->D E Subculture from Clear Wells onto MHA Plates D->E For MBC F Incubate MHA Plates (37°C, 24h) E->F G Read MBC (Lowest concentration with no colony growth) F->G Mechanism_of_Action Figure 3. Proposed Antimicrobial Mechanism of 1,8-Cineole cluster_membrane Membrane Disruption cluster_oxidative Oxidative Stress compound 1,8-Cineole (Eucalyptol) M1 Disruption of Lipid Bilayer compound->M1 O1 Increased ROS Generation compound->O1 bacterium Bacterial Cell M2 Increased Membrane Permeability M1->M2 M3 Leakage of Intracellular Contents (Proteins, Nucleic Acids) M2->M3 death Bacterial Cell Death M3->death O2 Lipid Peroxidation O1->O2 O3 Damage to Macromolecules (DNA, Enzymes) O1->O3 O2->M2 (Feedback) O3->death

References

Methodological & Application

Eucalyptin: From Plant to Purified Compound - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptin, a C-methylated flavonoid found in various Eucalyptus species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic activities. This document provides detailed application notes and experimental protocols for the extraction of this compound from plant material and its subsequent purification. The methodologies outlined are based on established phytochemical techniques and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Data Presentation: A Comparative Summary

The efficiency of this compound extraction and the yields of related phytochemicals are influenced by the choice of solvent and extraction method. While specific quantitative data for this compound is not extensively reported, the following tables summarize relevant data on total flavonoid and phenolic content from Eucalyptus species, which can serve as a valuable reference.

Table 1: Total Phenolic and Flavonoid Content in Eucalyptus Extracts

Plant MaterialExtraction MethodSolventTotal Phenolic Content (mg GAE/g dry leaf)Total Flavonoid Content (mg QE/g dry leaf)Reference
Eucalyptus globulusMaceration56% Ethanol92.753.7[1]
Eucalyptus leavesSoxhletMethanol114.1 (11.41%)358.8 (35.88%)[2]
Eucalyptus camaldulensisNot specifiedEthanolic--[3]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Table 2: Essential Oil Yield from Eucalyptus globulus Leaves

Plant AgeYield (% w/w of fresh leaves)
3 years1.32
100 years0.95

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of this compound from dried Eucalyptus leaves.

Protocol 1: Soxhlet Extraction of this compound

This protocol describes a conventional method for the exhaustive extraction of phytochemicals, including this compound, from plant material using a Soxhlet apparatus.

Materials:

  • Dried and powdered Eucalyptus leaves

  • Methanol or Acetone (analytical grade)

  • Soxhlet apparatus (thimble, condenser, round-bottom flask)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 70 g of finely powdered, dried Eucalyptus leaves.

  • Place the powdered leaves into a cellulose thimble.

  • Add 400 mL of methanol or acetone to the round-bottom flask of the Soxhlet apparatus.

  • Assemble the Soxhlet apparatus with the thimble in the extraction chamber and the condenser on top.

  • Heat the solvent in the flask using a heating mantle to its boiling point (67°C for methanol, 56°C for acetone).

  • Allow the extraction to proceed for a minimum of 48 hours, ensuring continuous siphoning of the solvent over the plant material.

  • After extraction, turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Carefully dismantle the apparatus and remove the thimble containing the exhausted plant material.

  • Concentrate the solvent containing the extracted compounds using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Store the crude extract in a sealed container at 4°C for further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude extract using silica gel column chromatography. The selection of the mobile phase may require optimization based on the specific composition of the crude extract.

Materials:

  • Crude Eucalyptus extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Organic solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, chloroform)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp (254 nm and 365 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Secure the chromatography column in a vertical position and place a small cotton plug at the bottom.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent.

    • Alternatively, for less soluble extracts, adsorb the crude extract onto a small amount of silica gel by co-evaporation with a solvent.

    • Carefully load the dissolved sample or the silica gel with the adsorbed sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A suggested gradient could be increasing concentrations of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc.), followed by mixtures of ethyl acetate and methanol if highly polar compounds are present.

    • Collect the eluate in fractions of a defined volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the separation by spotting each collected fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).

  • Isolation:

    • Evaporate the solvent from the combined fractions containing purified this compound using a rotary evaporator to obtain the isolated compound.

    • Further characterization and purity assessment can be performed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations: Workflows and Signaling Pathways

To facilitate a deeper understanding of the experimental processes and the biological context of this compound, the following diagrams have been generated.

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried Eucalyptus Leaves powdering Powdering plant_material->powdering soxhlet Soxhlet Extraction (Methanol/Acetone, 48h) powdering->soxhlet crude_extract Crude Extract soxhlet->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Purified this compound evaporation->pure_this compound

Figure 1: General workflow for the extraction and purification of this compound.

Anti_Inflammatory_Pathway cluster_pathway This compound's Potential Anti-Inflammatory Action cluster_nfkb NF-κB Signaling inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk activates This compound This compound This compound->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nucleus NF-κB Translocation to Nucleus nfkb->nfkb_nucleus gene_transcription Pro-inflammatory Gene Transcription nfkb_nucleus->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines inflammation Inflammation cytokines->inflammation

Figure 2: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Apoptosis_Pathway cluster_pathway This compound-Induced Apoptosis (Intrinsic Pathway) cluster_mitochondrial Mitochondrial Events This compound This compound bcl2_family Bcl-2 Family Proteins (Bax activation, Bcl-2 inhibition) This compound->bcl2_family modulates mito_permeability Mitochondrial Outer Membrane Permeabilization bcl2_family->mito_permeability cytochrome_c Cytochrome c Release mito_permeability->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 3: Postulated intrinsic pathway of apoptosis induced by this compound.

References

Application Notes and Protocols for the Quantification of Eucalyptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Eucalyptin, a C-methylated flavonoid found in Eucalyptus species, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound, along with its precursor 8-desmethylthis compound, possesses various biological activities, making its accurate quantification crucial for research and drug development.[1]

High-Performance Liquid Chromatography (HPLC) Method

HPLC coupled with a Photodiode Array (PDA) detector or Mass Spectrometry (MS) is a robust and sensitive method for the quantification of flavonoids like this compound in plant extracts.[2][3]

Experimental Protocol: HPLC-PDA

This protocol is adapted from a validated method for the analysis of flavonoids in Australian Eucalyptus species.[2]

1. Sample Preparation (Solid-Liquid Extraction)

  • Plant Material: Collect and sun-dry fresh Eucalyptus leaves for 20 days. Grind the dried leaves into a fine powder.[4]

  • Extraction:

    • Weigh 70 g of the dried leaf powder.

    • Perform Soxhlet extraction with 400 ml of methanol. Maintain the boiling temperature at 67°C.[5] Alternatively, maceration can be used by placing the powdered material in a container and covering it with the solvent for at least three days with periodic stirring.[6]

    • Concentrate the resulting methanolic extract under reduced pressure.

    • For analysis, accurately weigh a portion of the crude extract and redissolve it in methanol to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[7]

2. HPLC Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Methanol.

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-10 min: 60-70% B

    • 10-20 min: 70-100% B

    • 20-25 min: 100% B

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[9]

  • Injection Volume: 10 µL.

  • Detection: PDA detector monitoring at 330 nm. ESI-MS in negative ion mode can be used for confirmation, where the [M-H] ion for this compound would be m/z 325.[2]

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

  • Inject the standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary: HPLC Method Validation

The following table summarizes the validation parameters for a similar class of flavonoids using an HPLC-PDA method.[2]

ParameterResult
Linearity (r²)>0.999
Limit of Detection (LOD)6.3 - 175.7 ng
Limit of Quantification (LOQ)21.1 - 585.7 ng
Recovery95 - 105%
Intra-day Precision (RSD)< 2.6%
Inter-day Precision (RSD)< 3.5%

Experimental Workflow: HPLC Analysis of this compound

HPLC_Workflow A Plant Material (Eucalyptus Leaves) B Drying and Grinding A->B C Soxhlet Extraction (Methanol) B->C D Concentration of Extract C->D E Sample Preparation (Dissolving and Filtering) D->E F HPLC-PDA Analysis E->F G Data Acquisition (Chromatogram) F->G H Quantification (Calibration Curve) G->H I Result (this compound Concentration) H->I

Caption: Workflow for the HPLC-based quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While primarily used for essential oils, it can be adapted for the analysis of less volatile compounds like this compound after appropriate sample preparation and derivatization, although direct analysis is also possible under specific conditions.[10]

Experimental Protocol: GC-MS

This protocol is a general approach for the analysis of phytochemicals in plant extracts and may require optimization for this compound.

1. Sample Preparation (Extraction)

  • Follow the same extraction procedure as described for the HPLC method to obtain a crude methanolic extract.[4][5]

  • For GC-MS analysis, the extract needs to be completely dry and then redissolved in a volatile solvent like hexane or ethyl acetate.[11]

2. GC-MS Instrumentation and Conditions

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

  • Injector:

    • Temperature: 250°C.[12]

    • Injection Mode: Splitless or split (e.g., 1:50 ratio).[11]

    • Injection Volume: 1 µL.[11]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 10 min. (This program is a starting point and should be optimized for the best separation of this compound.)

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.[12]

    • Ionization Energy: 70 eV.[12]

    • Mass Range: m/z 40-500.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

3. Quantification

  • Internal Standard: Use an internal standard (e.g., a compound with similar chemical properties to this compound but not present in the sample) for improved accuracy.

  • Calibration: Prepare calibration standards of this compound with a fixed concentration of the internal standard.

  • Analysis: Inject the standards and samples (with the added internal standard) into the GC-MS.

  • Data Processing: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples using this calibration curve.

Quantitative Data Summary: GC-MS Method
ParameterObservationReference
SpecificityDemonstrated by comparing mass spectra with a reference standard.[11]
ResolutionA resolution of >1.5 between adjacent peaks is generally required.[11]

Experimental Workflow: GC-MS Analysis of this compound

GCMS_Workflow A Crude Plant Extract B Solvent Exchange (to Volatile Solvent) A->B C Addition of Internal Standard B->C D GC-MS Analysis C->D E Data Acquisition (Total Ion Chromatogram) D->E F Compound Identification (Mass Spectrum) E->F G Quantification (SIM Mode & Calibration) E->G H Result (this compound Concentration) G->H

Caption: Workflow for the GC-MS-based quantification of this compound.

Concluding Remarks

Both HPLC and GC-MS are suitable techniques for the quantification of this compound. The choice of method will depend on the available instrumentation, the complexity of the sample matrix, and the specific requirements of the analysis. HPLC is generally preferred for non-volatile compounds like flavonoids and offers high resolution and sensitivity without the need for derivatization. GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds and provides excellent selectivity and structural information. For accurate quantification using GC-MS, the use of an internal standard is highly recommended. The provided protocols should be validated in the user's laboratory to ensure they are fit for the intended purpose, following ICH guidelines.[9]

References

Eucalyptin Cell Culture Protocols for Cytotoxicity Assays: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptin (CAS 3122-88-1), a flavonoid found in Eucalyptus species, has garnered interest for its potential biological activities.[1][2] This document provides detailed application notes and generalized protocols for assessing the cytotoxicity of this compound in cell culture. Due to the limited availability of specific cytotoxicity data for this compound, this guide presents a robust framework using the widely accepted MTT assay as a primary method. Additionally, it outlines key signaling pathways potentially involved in this compound-induced cytotoxicity, based on findings for related compounds.

Data Presentation: Cytotoxicity of this compound and Its Derivatives

CompoundCell Line(s)Assay TypeObserved EffectPotential Target
This compound Not SpecifiedNot SpecifiedCytotoxic and antibiofilm activities were significantly altered by the presence of a C-8 methyl group.[1][3]Not Specified
This compound A MDCKCell Scattering AssayInhibited HGF-induced cell scattering in a dose-dependent manner.[4]HGF/c-Met axis[4][5]
This compound C Primary Spleen CellsApoptosis & Activation AssaysSuppressed the downstream signaling of PI3Kγ to induce apoptosis and inhibit activation.[6][7][8]PI3Kγ[6][7][8]

Note: The table above summarizes qualitative findings. Researchers are encouraged to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) of this compound in their cell lines of interest.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound (CAS 3122-88-1)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom plates

  • Selected cancer cell line(s)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells in T-75 flasks until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). b. Further dilute the stock solution with serum-free culture medium to prepare a series of working concentrations. It is advisable to perform a serial dilution to test a wide range of concentrations.

  • Cell Treatment: a. After the 24-hour incubation, carefully remove the culture medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells with medium only). d. Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Assay: a. Following the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. After incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells eucalyptin_prep Prepare this compound Dilutions eucalyptin_prep->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathways in this compound-Induced Apoptosis

While the precise signaling pathways for this compound are not fully elucidated, apoptosis is a common mechanism of cytotoxicity for flavonoids. The following diagram illustrates the major intrinsic and extrinsic apoptosis pathways. Based on data from related compounds, pathways such as PI3K/Akt may also be involved.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., FasL, TNF) death_receptors Death Receptors death_ligands->death_receptors disc DISC Formation death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage Cellular Stress / DNA Damage bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) dna_damage->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis This compound This compound (Hypothesized) This compound->dna_damage pi3k PI3K/Akt Pathway (Potential Target for This compound Derivatives) This compound->pi3k pi3k->bcl2_family

Caption: Potential apoptotic signaling pathways modulated by cytotoxic compounds.

References

Application Notes and Protocols for In Vitro Studies of Eucalyptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Eucalyptin

This compound (CAS: 3122-88-1; Molecular Formula: C₁₉H₁₈O₅) is a flavonoid found in the leaves and branches of Eucalyptus species.[1][][3] Preclinical studies on compounds structurally related to this compound and extracts from Eucalyptus have suggested a range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] These application notes provide detailed protocols for in vitro experimental models to investigate the effects of this compound on cancer cells and inflammatory responses.

I. Anticancer Effects of this compound

Application Note

The potential of this compound as an anticancer agent can be systematically evaluated in vitro. Key aspects to investigate include its cytotoxic effects on various cancer cell lines, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. A common starting point is to determine the half-maximal inhibitory concentration (IC₅₀) across a panel of cancer cell lines, such as those from breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), and prostate (e.g., PC-3) cancers. Subsequent mechanistic studies can then elucidate how this compound exerts its effects, for example, by triggering the intrinsic apoptotic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases, or by causing cell cycle arrest at specific phases.

Data Presentation: Cytotoxicity of Eucalyptus-derived Compounds

While specific IC₅₀ values for pure this compound are not widely published, the following table summarizes the cytotoxic activity of the related compound Eucalyptol and Eucalyptus extracts on various cancer cell lines. This data can serve as a reference for designing dose-response experiments for this compound.

Compound/ExtractCell LineCancer TypeIncubation Time (h)IC₅₀ Value
Eucalyptol (NLC-encapsulated)MDA-MB-231Human Breast Cancer7210.00 ± 4.81 µg/mL[4]
Eucalyptol (NLC-encapsulated)4T1Murine Breast Cancer7217.70 ± 0.57 µg/mL[4]
Lipophilic Fraction of E. camaldulensisMCF-7Human Breast CancerNot Specified7.34 µg/mL[5]
Alcoholic Extract of E. camaldulensisMCF-7Human Breast CancerNot SpecifiedConcentrations of 6.125-100 µg/mL showed increasing cytotoxicity[6]

NLC: Nanostructured Lipid Carrier

Experimental Workflow: Anticancer Activity Assessment

anticancer_workflow cluster_viability Cell Viability & Cytotoxicity cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Analysis cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) treat_this compound Treat with this compound (Dose-Response) cell_culture->treat_this compound mtt_assay MTT Assay treat_this compound->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 treat_ic50 Treat with IC50 Concentration calc_ic50->treat_ic50 treat_ic50_cc Treat with IC50 Concentration calc_ic50->treat_ic50_cc flow_cytometry Annexin V/PI Staining & Flow Cytometry treat_ic50->flow_cytometry western_blot_apoptosis Western Blot for Bcl-2, Bax, Cleaved Caspase-3 treat_ic50->western_blot_apoptosis pi_staining Propidium Iodide Staining & Flow Cytometry treat_ic50_cc->pi_staining intrinsic_apoptosis This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis anti_inflammatory_workflow cluster_assays Inhibition of Inflammatory Mediators cluster_pathways Signaling Pathway Analysis macrophage_culture Culture RAW 264.7 Macrophages pretreat Pre-treat with this compound macrophage_culture->pretreat lps_stim Stimulate with LPS pretreat->lps_stim griess_assay Griess Assay for NO lps_stim->griess_assay elisa_assay ELISA for PGE2 lps_stim->elisa_assay cell_lysis Cell Lysis and Protein Extraction lps_stim->cell_lysis western_blot_nfkb Western Blot for p-IκBα, IκBα cell_lysis->western_blot_nfkb western_blot_mapk Western Blot for p-p38, p-ERK, p-JNK cell_lysis->western_blot_mapk inflammatory_signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Genes_NFkB Pro-inflammatory Genes (iNOS, COX-2) Nucleus_NFkB->Genes_NFkB Activates Transcription Eucalyptin_NFkB This compound Eucalyptin_NFkB->IKK Inhibits? Degradation->NFkB Releases LPS_MAPK LPS MAPKKK MAPKKK (e.g., TAK1) LPS_MAPK->MAPKKK MAPKK MAPKK (MKK3/6, MEK1/2) MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK AP1 AP-1 (Transcription Factor) p38->AP1 ERK->AP1 JNK->AP1 Genes_MAPK Pro-inflammatory Genes AP1->Genes_MAPK Eucalyptin_MAPK This compound Eucalyptin_MAPK->MAPKKK Inhibits? pi3k_akt_mtor GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->PI3K Inhibits?

References

Eucalyptin: A Potential Biofilm Inhibitor for Bacterial Cultures - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix renders them less susceptible to antibiotics and host immune responses. Eucalyptin, a flavonoid compound found in the leaves of Eucalyptus species, has emerged as a promising natural product with potential anti-biofilm activity. This document provides detailed application notes and protocols for researchers investigating the efficacy of this compound as a biofilm inhibitor in bacterial cultures.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial and anti-biofilm activities of Eucalyptus extracts and their components. It is important to note that specific data for this compound is limited, and much of the current research has focused on whole extracts or the more abundant component, eucalyptol (1,8-cineole). Further research is required to determine the precise Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of purified this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Eucalyptus Extracts and Eucalyptol

Compound/ExtractBacterial SpeciesMICReference
Eucalyptus sp. ExtractPseudomonas aeruginosa0.6 mg/mL[1]
Eucalyptus sp. ExtractStaphylococcus aureus10 mg/mL[1]
EucalyptolStreptococcus pyogenes300 µg/mL (Biofilm Inhibitory Concentration)

Table 2: Minimum Bactericidal Concentration (MBC) of Eucalyptus Extracts

Compound/ExtractBacterial SpeciesMBCReference
Eucalyptus sp. ExtractPseudomonas aeruginosa0.3 mg/mL[1]
Eucalyptus sp. ExtractStaphylococcus aureus10 mg/mL[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Inoculate a fresh colony of the test bacterium into CAMHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

  • Controls: Include a positive control well (bacteria and broth, no this compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is used to quantify the ability of this compound to inhibit the formation of bacterial biofilms.

Materials:

  • This compound

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Prepare the bacterial inoculum as described in the MIC protocol, using TSB with 1% glucose as the growth medium.

  • Plate Setup: Add 100 µL of TSB with 1% glucose to all wells of a 96-well plate. Add 100 µL of serially diluted this compound to the wells as described in the MIC protocol.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently aspirate the planktonic cells from each well. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the control (no this compound).

Visualizations

Signaling Pathway: Quorum Sensing Inhibition

This compound is hypothesized to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation and virulence factor production. In Gram-negative bacteria like Pseudomonas aeruginosa, the las and rhl systems are key QS pathways. This compound may act by competitively binding to the LasR and RhlR transcriptional regulators, preventing the binding of their cognate autoinducers and subsequent gene activation.

QuorumSensingInhibition cluster_bacterium Pseudomonas aeruginosa LasI LasI AHL_Las 3-oxo-C12-HSL (Autoinducer) LasI->AHL_Las Synthesizes RhlI RhlI AHL_Rhl C4-HSL (Autoinducer) RhlI->AHL_Rhl Synthesizes LasR LasR Virulence Virulence Factors & Biofilm Formation LasR->Virulence Activates RhlR RhlR RhlR->Virulence Activates AHL_Las->LasR Binds to AHL_Rhl->RhlR Binds to This compound This compound This compound->LasR Inhibits This compound->RhlR Inhibits BiofilmInhibitionWorkflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculation Inoculate 96-well Plate prep_inoculum->inoculation serial_dilution Serial Dilution of this compound serial_dilution->inoculation incubation Incubate (24-48h, 37°C) inoculation->incubation wash1 Wash to Remove Planktonic Cells incubation->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Stain wash2->solubilize measure Measure Absorbance (590 nm) solubilize->measure end End measure->end DrugDiscoveryProcess cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase discovery Discovery & Screening s1 High-Throughput Screening of Natural Products discovery->s1 preclinical Preclinical Research p1 Mechanism of Action Studies (e.g., Quorum Sensing) preclinical->p1 clinical Clinical Trials c1 Phase I: Safety in Healthy Volunteers clinical->c1 regulatory Regulatory Review & Approval manufacturing Manufacturing & Post-Market Surveillance regulatory->manufacturing s2 Lead Identification (this compound) s1->s2 s3 In vitro Biofilm Assays s2->s3 s3->preclinical p2 Animal Models of Biofilm Infection p1->p2 p3 Toxicology & Safety Studies p2->p3 p3->clinical c2 Phase II: Efficacy in Patients c1->c2 c3 Phase III: Large-scale Efficacy & Safety c2->c3 c3->regulatory

References

Eucalyptin in Drug Discovery: A Comprehensive Guide to its Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptin, a flavonoid found in the leaves of various Eucalyptus species, is emerging as a promising candidate in the field of drug discovery and development. Possessing a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, this compound presents a multifaceted profile for therapeutic intervention. This document provides detailed application notes and experimental protocols to facilitate further research and development of this compound-based therapeutics.

Therapeutic Applications

This compound has demonstrated significant potential across several key therapeutic areas:

  • Antimicrobial Agent: this compound exhibits potent activity against a spectrum of pathogenic microorganisms, including bacteria and fungi. Its mechanism of action often involves the disruption of microbial cell membranes and the inhibition of biofilm formation, making it a candidate for combating drug-resistant strains.

  • Anti-inflammatory Agent: The compound has been shown to mitigate inflammatory responses by modulating key signaling pathways. It can suppress the production of pro-inflammatory cytokines, offering a potential therapeutic strategy for a variety of inflammatory conditions.

  • Anticancer Agent: Preclinical studies have highlighted the anticancer properties of this compound. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation, suggesting its potential as a chemotherapeutic or chemopreventive agent.

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize the reported quantitative data for the biological activities of this compound and related compounds.

Table 1: Anticancer Activity of this compound and Related Compounds (IC50 Values)

Compound/ExtractCancer Cell LineIC50 (µg/mL)Citation
This compoundGlioblastoma>80% inhibition at 100 µg/mL
This compoundNeuroblastoma>80% inhibition at 100 µg/mL
This compoundLung Cancer>80% inhibition at 100 µg/mL
This compoundPancreatic Cancer (MIA PaCa-2)>80% inhibition at 100 µg/mL
Eucalyptus microcorys aqueous leaf extractMIA PaCa-279.30 ± 29.45
Eucalyptus saligna extractMIA PaCa-2Lower than E. robusta
Eucalyptus robusta ethanolic extractMIA PaCa-2Higher than E. saligna

Table 2: Antimicrobial Activity of this compound and Eucalyptus Extracts (Minimum Inhibitory Concentration - MIC)

Compound/ExtractMicroorganismMIC (mg/L)Citation
This compoundStaphylococcus aureus1.0 - 31[1]
This compoundMethicillin-resistant S. aureus (MRSA)1.0 - 31[1]
This compoundBacillus cereus1.0 - 31[1]
This compoundEnterococcus faecalis1.0 - 31[1]
This compoundAlicyclobacillus acidoterrestris1.0 - 31[1]
This compoundPropionibacterium acnes1.0 - 31[1]
This compoundTrichophyton mentagrophytes1.0 - 31[1]
8-desmethyl-eucalyptinVarious microorganisms1.0 - 31[1]

Table 3: Anti-inflammatory Activity of this compound and Related Compounds

Compound/ExtractAnimal ModelDosePaw Edema Inhibition (%)Citation
EucalyptolRatNot SpecifiedSignificant
Eucalyptus globulus essential oil + FlurbiprofenRat500 + 10 mg/kgSignificant

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to ensure reproducibility and standardization of future research on this compound.

Protocol 1: Determination of Anticancer Activity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line, such as the human neuroblastoma cell line SH-SY5Y, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in DMEM. After 24 hours, replace the medium with 100 µL of the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

  • Incubation with this compound: Incubate the plate for another 24-72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of this compound.

Protocol 2: Determination of Antimicrobial Activity by Broth Microdilution (MIC Assay)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism using the broth microdilution method.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent. Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 3: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to assess the anti-inflammatory effects of this compound by measuring the reduction of paw edema induced by carrageenan in rats.

Materials:

  • Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Pletysmometer

  • Vehicle (e.g., saline, Tween 80)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the rats into groups (n=6 per group):

    • Control group (vehicle)

    • This compound-treated groups (different doses)

    • Standard drug group (e.g., Indomethacin)

  • Drug Administration: Administer this compound or the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating specific intracellular signaling pathways. The following diagrams illustrate the key pathways involved in its anti-inflammatory and anticancer activities.

anticancer_pathway cluster_cell Cancer Cell cluster_cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mito Bax->Mito Promotes Permeabilization Bcl2->Bax Inhibits CytoC Cytochrome c Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mito->CytoC Releases mtt_workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with This compound incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end mic_workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Perform serial dilution of this compound prepare_inoculum->serial_dilution inoculate Inoculate 96-well plate serial_dilution->inoculate incubate Incubate at optimal temperature inoculate->incubate determine_mic Visually or spectrophotometrically determine MIC incubate->determine_mic end End determine_mic->end edema_workflow start Start group_animals Group and acclimatize rats start->group_animals administer_drug Administer this compound or vehicle group_animals->administer_drug induce_edema Inject Carrageenan into hind paw administer_drug->induce_edema measure_volume Measure paw volume at time intervals induce_edema->measure_volume analyze Calculate percentage inhibition of edema measure_volume->analyze end End analyze->end

References

Spectroscopic Analysis of Eucalyptin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide on the spectroscopic analysis of Eucalyptin, a flavonoid with notable antioxidant and antimicrobial properties, has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, facilitating a deeper understanding and utilization of this natural compound.

Introduction

This compound (5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one) is a C-methylated flavonoid found in various Eucalyptus species. Its chemical structure, featuring two C-methyl groups on the A-ring, contributes to its distinct biological activities. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and further investigation in medicinal chemistry and pharmacology.

Chemical Structure

Spectroscopic_Analysis_Workflow Figure 2. General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Isolation Isolation/Synthesis Purification Purification Isolation->Purification Characterization Purity Check Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR UV UV-Vis Spectroscopy Characterization->UV Structure Structure Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Conjugation Conjugation Analysis UV->Conjugation Purity Purity Assessment Structure->Purity Functional_Groups->Purity Conjugation->Purity Spectroscopic_Structural_Correlation Figure 3. Correlation of Spectroscopy with this compound's Structure cluster_features Structural Features cluster_tech Spectroscopic Techniques This compound This compound Structure Protons Protons (¹H) This compound->Protons Carbons Carbons (¹³C) This compound->Carbons Functional_Groups Functional Groups (OH, C=O, C-O, C-H) This compound->Functional_Groups Conjugated_System Conjugated π-System This compound->Conjugated_System NMR NMR (¹H & ¹³C) Protons->NMR Carbons->NMR IR IR Functional_Groups->IR UV_Vis UV-Vis Conjugated_System->UV_Vis

Application Notes and Protocols for Eucalyptin Delivery Systems in Preclinical In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptin, a flavanone found in the leaves of various Eucalyptus species, has garnered interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities demonstrated in in vitro studies. However, its progression to in vivo and clinical evaluation is hampered by its low aqueous solubility and potential for poor bioavailability. Advanced drug delivery systems, such as nanoparticles and liposomes, offer a promising strategy to overcome these limitations by enhancing solubility, stability, and targeted delivery.

Important Note: The current scientific literature lacks specific in vivo studies on this compound-loaded delivery systems. The following application notes and protocols are based on established methodologies for formulating and evaluating delivery systems for hydrophobic compounds with similar characteristics and on in vitro findings for this compound and related compounds like eucalyptol. These protocols should be considered as a starting point and will require significant adaptation and validation for this compound.

Potential Applications of this compound Delivery Systems

Based on in vitro evidence of the bioactivities of Eucalyptus extracts and related compounds, this compound delivery systems could be investigated for the following applications:

  • Oncology: In vitro studies on various cancer cell lines, including pancreatic, colon, and breast cancer, have shown that Eucalyptus extracts can inhibit cell proliferation and induce apoptosis.[1][2][3][4][5] A targeted delivery system for this compound could enhance its efficacy against solid tumors.

  • Inflammatory Disorders: Extracts from Eucalyptus have demonstrated anti-inflammatory properties in vitro, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[6][7][8] Formulations designed for localized or systemic delivery could be beneficial in inflammatory conditions.

This compound Delivery System Formulations: Data and Protocols

While specific in vivo data for this compound is unavailable, the following tables summarize typical characteristics of nano-delivery systems for hydrophobic drugs, which can serve as a benchmark for the development of this compound formulations.

Table 1: Physicochemical Properties of Nanoparticle-Based Delivery Systems
ParameterLiposomesSolid Lipid Nanoparticles (SLNs)Nanoemulsions
Particle Size (nm) 80 - 20050 - 300100 - 500
Polydispersity Index (PDI) < 0.3< 0.3< 0.4
Zeta Potential (mV) -10 to -30-15 to -40-20 to -50
Encapsulation Efficiency (%) > 80%> 70%> 90%
Drug Loading (%) 1 - 10%1 - 5%5 - 20%

Data presented are generalized values for hydrophobic drug formulations and should be optimized for this compound.

Experimental Protocols

The following are generalized protocols for the preparation and characterization of liposomes and solid lipid nanoparticles for the delivery of hydrophobic compounds like this compound.

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound within a lipid bilayer to improve its solubility and stability.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy or egg-derived)

  • Cholesterol

  • Chloroform and Methanol (as organic solvents)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation above the lipid transition temperature.

  • To obtain unilamellar vesicles of a specific size, sonicate the resulting liposomal suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size.

  • Remove any unencapsulated this compound by centrifugation or dialysis.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To encapsulate this compound within a solid lipid matrix for controlled release.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol®)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the this compound in the molten lipid to form the lipid phase.

  • Heat the aqueous phase, containing the surfactant, to the same temperature as the lipid phase.

  • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Subject the hot pre-emulsion to high-pressure homogenization for several cycles.

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • The SLN dispersion can be purified by centrifugation or filtration.

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of a this compound delivery system.

Animal Model: Athymic nude mice bearing subcutaneous tumors (e.g., human pancreatic MIA PaCa-2 or colon HT-29 cancer cells).

Treatment Groups:

  • Vehicle control (e.g., saline or empty delivery system)

  • Free this compound (solubilized in a suitable vehicle)

  • This compound-loaded delivery system (e.g., liposomes or SLNs)

  • Positive control (standard chemotherapeutic agent for the specific cancer type)

Procedure:

  • Inject cancer cells subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups.

  • Administer treatments intravenously (or other appropriate route) at a predetermined dose and schedule (e.g., twice weekly for 4 weeks).

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Visualizations

While the precise molecular mechanisms of this compound are not fully elucidated, studies on related compounds and Eucalyptus extracts suggest potential involvement of apoptosis-related signaling pathways in its anticancer effects.

Proposed Apoptotic Signaling Pathway for this compound in Cancer Cells

Eucalyptin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Delivery System DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) This compound->DeathReceptor Bax Bax This compound->Bax Upregulation Bcl2 Bcl-2 This compound->Bcl2 Downregulation DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Recruitment Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Forms Casp9 Caspase-9 Casp9->ProCasp3 Apoptosome->Casp9 Activation Casp3 Caspase-3 ProCasp3->Casp3 Activation PARP PARP Cleavage Casp3->PARP DNA_Frag DNA Fragmentation Casp3->DNA_Frag Apoptosis Apoptosis PARP->Apoptosis DNA_Frag->Apoptosis

Experimental Workflow for In Vivo Antitumor Study

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth Phase (to ~100-150 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Treatment Administration (e.g., i.v., twice weekly) Randomization->Treatment_Admin Monitoring Monitor Tumor Volume & Body Weight Treatment_Admin->Monitoring Euthanasia Euthanasia Treatment_Admin->Euthanasia End of study Monitoring->Treatment_Admin Repeat as per schedule Tumor_Excision Tumor Excision & Measurement Euthanasia->Tumor_Excision Data_Analysis Data Analysis Tumor_Excision->Data_Analysis

References

Troubleshooting & Optimization

Improving Eucalyptin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving eucalyptol solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is eucalyptol and why is its solubility a concern for in vitro studies?

A1: Eucalyptol (also known as 1,8-cineole) is a natural monoterpenoid with significant anti-inflammatory, antioxidant, and anti-tumor properties.[1][2] However, it is a colorless, oily liquid that is practically insoluble in water, which poses a significant challenge for its application in aqueous-based in vitro assays, such as cell culture experiments.[3] Its poor water solubility can lead to inconsistent results, low bioavailability, and precipitation in culture media.[4][5]

Q2: What are the common solvents for dissolving eucalyptol?

A2: Eucalyptol is miscible with most organic solvents. For laboratory purposes, the most commonly used solvents to create stock solutions are dimethyl sulfoxide (DMSO) and ethanol.[6][7] It is also soluble in ether, chloroform, and various oils.[8][9]

Q3: What is the maximum concentration of solvents like DMSO or ethanol that can be used in cell culture assays?

A3: High concentrations of organic solvents can be toxic to cells. As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5%, with many protocols recommending 0.1% or less to avoid impacting cell viability and experimental outcomes.[6][7] The tolerance for ethanol is generally lower. It is crucial to perform a vehicle control experiment (treating cells with the highest concentration of the solvent used) to ensure that the observed effects are from the eucalyptol and not the solvent.

Q4: My eucalyptol precipitates when I add my stock solution to the cell culture medium. Why does this happen and what can I do?

A4: This is a common issue that occurs when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to come out of solution. To mitigate this, you can try the following:

  • Increase the dilution factor: Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the final desired concentration in the medium. This keeps the final solvent concentration low.

  • Use a pre-dilution step: First, dilute the stock solution in a small volume of medium without fetal bovine serum (FBS), vortexing vigorously, and then add this mixture to the rest of the culture medium.[10] FBS can sometimes cause oily substances to become cloudy.[10]

  • Incorporate surfactants: Use a non-toxic surfactant like Tween 80 or Polysorbate 80 to create a more stable dispersion.[10]

  • Prepare a nanoemulsion: For more advanced applications, formulating eucalyptol as a nanoemulsion can dramatically improve its stability and dispersion in aqueous solutions.[5][11]

Q5: What are advanced methods to improve eucalyptol solubility and bioavailability for in vitro testing?

A5: Beyond simple solvent dissolution, several advanced formulation strategies can be employed:

  • Nanoemulsions: These are stable dispersions of oil-in-water, where eucalyptol is encapsulated in tiny droplets, often stabilized by surfactants.[12][13] This method improves aqueous dispersibility and can enhance biological activity.[5]

  • Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate hydrophobic compounds like eucalyptol, improving their stability and delivery to cells in an aqueous environment.[4]

  • Co-solvency: This technique involves using a mixture of water-miscible solvents to increase the solubility of a poorly soluble drug.[14][15] For eucalyptol, this would involve optimizing the ratio of a solvent like ethanol or DMSO to the aqueous medium.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Eucalyptol stock solution is cloudy or has separated. The concentration is too high for the chosen solvent, or the solvent is not pure.Try a lower concentration or use a fresh, anhydrous grade of the solvent (e.g., DMSO, ethanol).
Precipitation occurs immediately upon adding stock to media. The change in solvent polarity is too abrupt, causing eucalyptol to crash out of solution.1. Decrease the volume of stock solution added by making a more concentrated stock. 2. Add the stock solution to the media dropwise while vortexing or stirring vigorously. 3. Perform a serial dilution in the culture medium.
Cell death is observed in the vehicle control group. The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.1. Reduce the final solvent concentration to a non-toxic level (ideally ≤0.1%). 2. Test different solvents to find one that is less toxic to your specific cell line. 3. Consider a solvent-free delivery method like a nanoemulsion.
Inconsistent results between experimental replicates. Uneven dispersion of eucalyptol in the culture medium.1. Ensure thorough mixing after adding the eucalyptol stock solution. 2. Use a surfactant like Tween 80 (at a low, non-toxic concentration) to improve dispersion. 3. Prepare a fresh dilution for each experiment.
Low biological activity observed despite high concentration. Poor bioavailability due to low solubility in the aqueous environment of the assay.1. Formulate eucalyptol as a nanoemulsion or load it into nanostructured lipid carriers to improve its delivery to the cells.[4][5] 2. Increase incubation time to allow for slower partitioning of the compound into the cells.

Quantitative Data Summary

ParameterValueSolvent/MediumReference(s)
Water Solubility ~3,500 mg/L (3.5 g/L) at 21°CWater[8][16][17]
Miscibility MiscibleEthanol, Ether, Chloroform, Glacial Acetic Acid, Oils[8][9][18]
IC₅₀ (Cytotoxicity) 7.318 mM (at 24h)Cell Culture Medium with DMSO[19]
Nanoemulsion Droplet Size 122.37 nmWater with Tween 80[5][11]
NLC Particle Size 71.80 nmAqueous dispersion[4]

Experimental Protocols

Protocol 1: Preparation of a Eucalyptol Stock Solution using DMSO
  • Objective: To prepare a 1 M stock solution of eucalyptol in DMSO.

  • Materials:

    • Eucalyptol (Molar Mass: 154.25 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), add 154.25 mg of eucalyptol to a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex thoroughly for 1-2 minutes until the eucalyptol is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application in Cell Culture:

    • Thaw an aliquot of the 1 M stock solution.

    • To achieve a final concentration of 100 µM in 10 mL of cell culture medium, you would need 1 µL of the stock solution (Final DMSO concentration = 0.01%).

    • Perform a serial dilution. First, dilute 1 µL of the stock into 99 µL of sterile culture medium to create an intermediate dilution. Vortex well.

    • Add the required volume of the intermediate dilution to your final culture volume to achieve the desired concentration.

Protocol 2: Preparation of a Eucalyptol Nanoemulsion
  • Objective: To prepare a stable eucalyptol nanoemulsion for improved aqueous dispersibility, based on published methods.[5][11]

  • Materials:

    • Eucalyptol (oil phase)

    • Tween 80 (surfactant)

    • Ultrapure water (aqueous phase)

    • High-speed homogenizer or sonicator

  • Procedure:

    • Prepare the oil phase by mixing eucalyptol and Tween 80. A common starting ratio is 1:1 (w/w).

    • Slowly add the oil-surfactant mixture to the ultrapure water while stirring at high speed using a homogenizer. A typical ratio would be 5% oil phase to 95% aqueous phase.

    • Continue homogenization for 10-15 minutes until a stable, translucent nanoemulsion is formed.

    • For smaller particle sizes and a more uniform distribution, the emulsion can be further processed using a high-pressure homogenizer or a probe sonicator.

    • Sterilize the final nanoemulsion by passing it through a 0.22 µm syringe filter.

    • Characterize the nanoemulsion for droplet size and stability using dynamic light scattering (DLS). Published formulations have achieved droplet sizes around 122 nm.[5][11]

Visualizations

G Workflow for Solubilizing Eucalyptol cluster_prep Preparation cluster_app Application cluster_adv Advanced Formulation (if needed) start Start: Pure Eucalyptol stock Prepare High-Concentration Stock (e.g., 1M in DMSO or Ethanol) start->stock dilute Serially Dilute Stock into Culture Medium stock->dilute Standard Method nano Prepare Nanoemulsion or NLC Formulation stock->nano If Precipitation Occurs or Bioavailability is Low apply Add to In Vitro Assay dilute->apply apply_nano Apply Formulation to In Vitro Assay nano->apply_nano

Caption: General workflow for preparing eucalyptol for in vitro assays.

G Troubleshooting Eucalyptol Precipitation start Issue: Eucalyptol precipitates in culture medium q1 Is the final solvent concentration >0.5%? start->q1 s1 Reduce solvent concentration: - Make a more concentrated stock - Re-calculate dilutions q1->s1 Yes q2 Is the stock added too quickly? q1->q2 No s1->q2 s2 Improve mixing: - Add dropwise while vortexing - Perform serial dilutions q2->s2 Yes q3 Does precipitation persist? q2->q3 No s2->q3 s3 Use advanced formulation: - Add a surfactant (e.g., Tween 80) - Prepare a nanoemulsion q3->s3 Yes end Solution: Stable dispersion achieved q3->end No s3->end

Caption: Decision tree for troubleshooting eucalyptol precipitation issues.

G Key Signaling Pathways Modulated by Eucalyptol cluster_inflammation Anti-Inflammatory Effects cluster_cancer Anti-Tumor Effects eucalyptol Eucalyptol nfkb NF-κB Pathway eucalyptol->nfkb Inhibits erk ERK Pathway eucalyptol->erk Inhibits pi3k PI3K-Akt Pathway eucalyptol->pi3k Regulates p53 p53 Pathway eucalyptol->p53 Regulates myc MYC Oncogene eucalyptol->myc Down-regulates lps LPS lps->nfkb lps->erk cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines erk->cytokines proliferation Cell Proliferation & Growth pi3k->proliferation p53->proliferation myc->proliferation

Caption: Eucalyptol's modulation of inflammation and cancer pathways.[1][20]

References

Overcoming challenges in the chemical synthesis of Eucalyptin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Eucalyptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this C-methylated flavonoid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound, based on established protocols.

Step 1: Iodination of 6-Desmethylthis compound

The first key step involves the selective di-iodination of the 6-desmethylthis compound starting material at the C6 and C8 positions.

Question: My TLC plate shows multiple spots with very close Rf values after the iodination reaction. What could be the issue?

Answer: This is a common challenge in the iodination of phenols and flavonoids. The presence of multiple close spots on the TLC plate likely indicates the formation of a mixture of mono-iodinated and di-iodinated products, as well as unreacted starting material.

  • Probable Cause: The choice of iodinating agent is critical. Using less selective reagents like N-iodosuccinimide (NIS) can often lead to an inseparable mixture of mono- and di-iodinated flavonoids.

  • Solution: It is highly recommended to use benzyltrimethylammonium dichloroiodate (BTMA-ICl2) as the iodinating agent. This reagent has been shown to be more selective for the di-iodination of the flavonoid core, leading to a cleaner reaction and a higher yield of the desired di-iodo intermediate.

  • Troubleshooting TLC:

    • Use a solvent system with a slightly different polarity to try and achieve better separation on the TLC plate. A common system for flavonoids is a mixture of hexane and ethyl acetate.

    • Co-spot your reaction mixture with the starting material to help identify the different spots.

Question: The iodination reaction is very slow or incomplete. What can I do?

Answer: Incomplete iodination can be due to several factors related to reaction conditions and reagent quality.

  • Probable Causes:

    • Insufficient reaction temperature.

    • Degradation of the iodinating agent.

    • Poor quality of the solvent.

  • Solutions:

    • Ensure the reaction is maintained at the recommended temperature (around 40 °C).

    • Use freshly purchased or properly stored BTMA-ICl2.

    • Ensure your solvents are anhydrous, as moisture can interfere with the reaction.

Step 2: O-Methylation of the Di-iodo Intermediate

This step involves the methylation of the hydroxyl group at the C5 position.

Question: My O-methylation reaction with dimethyl sulfate is not going to completion, and I see byproducts on my TLC.

Answer: Incomplete reaction and byproduct formation are common issues in the O-methylation of polyhydroxyphenols.

  • Probable Causes:

    • Incomplete Deprotonation: The phenoxide is the reactive species, so incomplete deprotonation of the hydroxyl group will lead to an incomplete reaction.

    • Side Reactions: Dimethyl sulfate is a potent alkylating agent and can react with other nucleophiles present. While less common for the sterically hindered 5-OH group, over-methylation at other positions can occur if the substrate has other free hydroxyl groups. In this specific synthesis, this is less of a concern.

    • Hydrolysis of Dimethyl Sulfate: Moisture in the reaction can hydrolyze dimethyl sulfate, reducing its effectiveness.

  • Solutions:

    • Base: Use a sufficient excess of a suitable base, such as anhydrous potassium carbonate (K2CO3), to ensure complete deprotonation.

    • Solvent: Use a dry, polar aprotic solvent like acetone to facilitate the reaction.

    • Reaction Time and Temperature: The reaction may require prolonged heating under reflux to go to completion. Monitor the reaction by TLC.

    • Work-up: Quench the reaction carefully with water to destroy any remaining dimethyl sulfate.

Question: How do I handle dimethyl sulfate safely?

Answer: Dimethyl sulfate is highly toxic, carcinogenic, and corrosive.[1][2][3][4][5] Extreme caution must be exercised.

  • Handling: Always handle dimethyl sulfate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles with a face shield.[1][2][3]

  • Quenching: Unreacted dimethyl sulfate can be quenched by carefully adding a concentrated solution of a base like ammonia or sodium hydroxide.[4][5] Be aware that this reaction can be exothermic.

Step 3: Palladium-Catalyzed C-Methylation

This is the final step to introduce the two C-methyl groups at the C6 and C8 positions.

Question: The final palladium-catalyzed C-methylation step is giving a low yield. What are the critical parameters?

Answer: Palladium-catalyzed cross-coupling reactions are sensitive to a number of factors that can impact yield and reaction efficiency.[6][7][8]

  • Probable Causes:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.

    • Ligand Degradation: The phosphine ligand (e.g., XPhos) can also be air-sensitive.

    • Purity of Reagents: Impurities in the starting material or solvents can poison the catalyst.

    • Inefficient Methylating Agent: The choice and quality of the methylating agent are crucial.

  • Solutions:

    • Inert Atmosphere: The reaction must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Use Schlenk techniques or a glovebox.

    • Reagent Quality: Use high-purity palladium catalyst (e.g., Pd2(dba)3), ligand (XPhos), and methylating agent. For this reaction, an air-stable trimethylaluminum source like DABAL-Me3 is recommended for its ease of handling compared to neat trimethylaluminum.[9][10][11][12]

    • Solvent: Use anhydrous, degassed toluene as the solvent.

    • Temperature Control: Maintain a consistent reaction temperature (around 100 °C).

Question: I am having trouble purifying the final this compound product by column chromatography.

Answer: Flavonoids can sometimes be challenging to purify due to their similar polarities.

  • Troubleshooting Column Chromatography:

    • Solvent System: A common solvent system for flavonoids is a gradient of hexane and ethyl acetate. For this compound, starting with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity should provide good separation. Toluene has also been reported as an effective eluent.

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems to find the optimal conditions for separation. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

    • Stationary Phase: Standard silica gel is usually effective. If you are dealing with very polar impurities, you might consider using a reverse-phase (C18) silica gel.

    • Visualization: Flavonoids are often UV-active, so they can be visualized on a TLC plate under a UV lamp (254 nm). Staining with anisaldehyde or other specific stains can also be helpful.[5]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: A common and effective strategy involves a three-step synthesis starting from 6-desmethylthis compound. The steps are:

  • Di-iodination: Introduction of iodine atoms at the C6 and C8 positions of the flavonoid A-ring.

  • O-Methylation: Protection of the C5 hydroxyl group as a methyl ether.

  • Palladium-Catalyzed C-Methylation: Replacement of the iodine atoms with methyl groups using a palladium catalyst and a methylating agent.

Q2: Are there alternative methods for synthesizing the flavonoid core of this compound?

A2: Yes, classical flavonoid synthesis methods can be adapted to create the C-methylated core structure. These include:

  • Baker-Venkataraman Rearrangement: This method involves the reaction of a 2-acetoxyacetophenone with a base to form a 1,3-diketone, which can then be cyclized to form the flavone ring.[2][9][13][14][15] To synthesize a C-methylated flavone, one would start with a C-methylated acetophenone.

  • Claisen-Schmidt Condensation: This reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde in the presence of a base to form a chalcone, which is a precursor to flavonoids.[1][4][10][16][17] A C-methylated acetophenone would be used to introduce the methyl groups on the A-ring.

These methods provide alternative pathways to the core structure but may require different starting materials and optimization of reaction conditions.

Q3: What are the key safety precautions I should take during the synthesis of this compound?

A3: Several reagents used in this synthesis are hazardous and require careful handling.

  • Benzyltrimethylammonium dichloroiodate (BTMA-ICl2): Causes skin and serious eye irritation.[13][14][16][17][18] Handle with appropriate PPE.

  • Dimethyl Sulfate: Highly toxic, a probable human carcinogen, and corrosive.[1][2][3][4][5] It can cause severe burns and has delayed toxic effects. Always use in a fume hood with proper PPE.

  • Palladium Catalysts (e.g., Pd2(dba)3) and Phosphine Ligands (e.g., XPhos): While not as acutely toxic as dimethyl sulfate, these can be irritants and should be handled with care, preferably in an inert atmosphere as they can be air-sensitive.[6][7][19][20][21]

  • DABAL-Me3: This is a safer, air-stable alternative to pyrophoric trimethylaluminum.[9][10][11][12] However, it is still moisture-sensitive and should be handled in a dry environment. It is harmful if ingested and irritating to the eyes and mucous membranes.[9]

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Data Presentation

Table 1: Summary of Reagents and Conditions for this compound Synthesis

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Di-iodination6-Desmethylthis compoundBTMA-ICl2, CaCO3CH2Cl2/CH3OH4047.579
2O-MethylationDi-iodo intermediateMe2SO4, K2CO3AcetoneReflux40.5-
3C-MethylationO-Methylated di-iodo intermediatePd2(dba)3, XPhos, DABAL-Me3Toluene100360

Note: The yield for the O-methylation step was not explicitly provided in the primary literature source.

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxy-6,8-diiodo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (Di-iodo Intermediate)
  • To a solution of 6-desmethylthis compound (1.0 eq) in a mixture of dichloromethane (CH2Cl2) and methanol (CH3OH) (5:2), add calcium carbonate (CaCO3) (14.0 eq).

  • Add benzyltrimethylammonium dichloroiodate (BTMA-ICl2) (8.0 eq) to the mixture.

  • Stir the reaction mixture at 40 °C for approximately 48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Dilute the mixture with chloroform (CHCl3) and separate the organic layer.

  • Extract the aqueous layer with CHCl3.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the di-iodo intermediate.

Protocol 2: Synthesis of 6,8-Diiodo-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (O-Methylated Di-iodo Intermediate)
  • Dissolve the di-iodo intermediate (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (K2CO3) (10.0 eq) to the solution.

  • Add dimethyl sulfate (Me2SO4) (10.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for approximately 40 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and quench by adding water.

  • Dilute with chloroform (CHCl3) and separate the organic layer.

  • Extract the aqueous layer with CHCl3.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 3: Synthesis of this compound
  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the O-methylated di-iodo intermediate (1.0 eq) in anhydrous, degassed toluene.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.1 eq) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.2 eq).

  • Add the air-stable trimethylaluminum source, DABAL-Me3 (2.0 eq).

  • Stir the mixture at 100 °C for 3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the addition of 1 M aqueous HCl.

  • Dilute with chloroform (CHCl3) and separate the layers.

  • Extract the aqueous layer with CHCl3.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: toluene) to obtain this compound as a yellow solid.

Visualizations

Eucalyptin_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Di-iodination cluster_step2 Step 2: O-Methylation cluster_step3 Step 3: C-Methylation start 6-Desmethylthis compound step1_reagents BTMA-ICl2, CaCO3 CH2Cl2/MeOH, 40°C step1_product Di-iodo Intermediate step1_reagents->step1_product Reaction step2_reagents Me2SO4, K2CO3 Acetone, Reflux step1_product->step2_reagents Purification step2_product O-Methylated Di-iodo Intermediate step2_reagents->step2_product Reaction step3_reagents Pd2(dba)3, XPhos DABAL-Me3 Toluene, 100°C step2_product->step3_reagents Intermediate step3_product This compound step3_reagents->step3_product Reaction & Purification TLC_Troubleshooting problem Problem: Multiple spots with close Rf values in iodination step. cause Probable Cause: Use of non-selective iodinating agent (e.g., NIS) leading to mono- and di-iodinated mixture. problem->cause leads to solution Recommended Solution: Use selective reagent BTMA-ICl2 for clean di-iodination. cause->solution is resolved by verification Verification: Clean spot on TLC corresponding to the desired product. solution->verification results in

References

Technical Support Center: Optimizing Eucalyptin Extraction from Eucalyptus Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of eucalyptin from Eucalyptus leaves.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from Eucalyptus leaves?

A1: this compound, a flavonoid, can be extracted using both conventional and modern techniques. Commonly employed methods include:

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature.[1]

  • Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent compared to maceration and is generally more efficient.[2][3]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher yields in shorter times.[4][5]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[6][7][8]

Q2: Which solvent is best for this compound extraction?

A2: The choice of solvent is critical and depends on the polarity of this compound. Ethanol and methanol, often in aqueous solutions, are effective for extracting flavonoids.[9][10] For instance, a study on Eucalyptus globulus leaves found a 56% ethanol-water mixture to be optimal for the extraction of antioxidant compounds.[9] Another study on Eucalyptus camaldulensis utilized a 70/30 (v/v) ethanol-water mixture.[11]

Q3: What are the key parameters to optimize for maximizing this compound yield?

A3: Several parameters influence the extraction efficiency of flavonoids like this compound:

  • Particle Size: Grinding the leaves to a smaller particle size increases the surface area for solvent contact, enhancing extraction.

  • Temperature: Higher temperatures generally increase solubility and diffusion rates. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[11]

  • Extraction Time: The optimal time varies with the method. Prolonged extraction does not always lead to higher yields and may increase the extraction of undesirable compounds.

  • Solvent-to-Solid Ratio: A higher ratio can enhance extraction but may lead to diluted extracts requiring more energy for solvent removal.[11]

  • Microwave Power (for MAE): Higher power can accelerate extraction, but excessive power may cause degradation.[6]

  • Ultrasonic Intensity (for UAE): Higher intensity can improve extraction efficiency, but may also degrade the target compounds.[1]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (RP-HPLC) is a reliable method for the quantification of specific flavonoids like this compound in plant extracts.[12] This technique allows for the separation and quantification of individual components in a complex mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent may not have the optimal polarity for this compound. 2. Suboptimal Extraction Parameters: Temperature, time, or solvent-to-solid ratio may not be ideal. 3. Insufficient Cell Wall Disruption: The plant material may not be ground finely enough. 4. Degradation of this compound: Exposure to excessive heat, light, or oxygen during extraction.1. Solvent Optimization: Experiment with different concentrations of ethanol or methanol in water (e.g., 50-80%). 2. Parameter Optimization: Systematically vary temperature, time, and solvent-to-solid ratio. A response surface methodology (RSM) can be employed for efficient optimization.[11] 3. Sample Preparation: Ensure leaves are dried and ground to a fine, consistent powder. 4. Control Extraction Conditions: Use an inert atmosphere (e.g., nitrogen) if possible and protect the extract from light. For thermal methods, carefully control the temperature to avoid degradation.
Extract is Difficult to Filter 1. Fine Plant Material: The powdered leaves are too fine, clogging the filter. 2. Presence of Mucilaginous Compounds: Some Eucalyptus species may contain compounds that form viscous solutions.1. Use a Coarser Grind: If possible, use a slightly larger particle size. 2. Centrifugation: Centrifuge the extract to pellet the solid material before filtration. 3. Use of Filter Aids: Employ filter aids like celite to improve filtration speed.
Co-extraction of Undesirable Compounds (e.g., Chlorophyll) 1. Solvent Polarity: The solvent used may be too nonpolar, leading to the extraction of pigments.1. Solvent Polarity Adjustment: Increase the polarity of the solvent (e.g., higher water content in the ethanol-water mixture). 2. Pre-extraction/Defatting: Perform a pre-extraction with a nonpolar solvent like hexane to remove pigments and lipids before the main extraction. 3. Purification: Utilize column chromatography (e.g., with silica gel or Sephadex) or solid-phase extraction (SPE) to purify the crude extract.
Inconsistent Results Between Batches 1. Variability in Plant Material: Differences in the age of the leaves, harvesting time, or storage conditions. 2. Inconsistent Extraction Procedure: Minor variations in extraction parameters between batches.1. Standardize Plant Material: Use leaves from the same source, harvested at the same time of year, and stored under consistent conditions. 2. Standardize Protocol: Ensure all extraction parameters (time, temperature, solvent ratio, etc.) are precisely controlled and documented for each batch.

Quantitative Data on Flavonoid Extraction

Disclaimer: The following data represents total flavonoid content (TFC) and may not be specific to this compound yield. However, it provides a useful reference for optimizing the extraction of flavonoids from Eucalyptus leaves.

Extraction Method Plant Species Solvent Key Parameters Total Flavonoid Content (TFC) Reference
Maceration (Optimized)Eucalyptus camaldulensis70% Ethanol50.4°C, 124.8 min, 12.4 mL/g solvent/solid ratioNot explicitly stated for TFC, but optimized for total phenolic content.[11]
Solvent Extraction (Optimized)Eucalyptus globulus56% Ethanol50°C, 225 min53.7 mg Rutin Equivalents/g dried leaf[9][10]
Ultrasound-Assisted ExtractionEucalyptus robustaWater60°C, 90 min, 250 W power, 50 mL/g solvent/solid ratio6.2 mg Rutin Equivalents/g[9]
Soxhlet ExtractionEucalyptus globulusWaterNot specifiedNot specified, but overall yield was 39.35%[13]
Microwave-Assisted ExtractionEucalyptus globulusWater450 W, 30 min, 30g leavesNot specified for flavonoids, essential oil yield was 1.92%[6][7]

Experimental Protocols

Maceration Protocol
  • Sample Preparation: Dry Eucalyptus leaves at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried leaves into a fine powder.

  • Extraction: Weigh 10 g of the powdered leaves and place them in a sealed container. Add 100 mL of 70% ethanol.

  • Incubation: Store the container at room temperature for 3-7 days with occasional shaking.[2]

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

Soxhlet Extraction Protocol
  • Sample Preparation: Prepare dried, powdered Eucalyptus leaves as described for maceration.

  • Apparatus Setup: Place a thimble containing 20-30 g of the powdered leaves into the main chamber of the Soxhlet apparatus. Fill the boiling flask with a suitable solvent (e.g., 80% ethanol).

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble, extracting the compounds. The extraction is complete when the solvent in the siphon arm becomes colorless.

  • Solvent Evaporation: After extraction, evaporate the solvent from the extract in the boiling flask using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Prepare dried, powdered Eucalyptus leaves.

  • Extraction: Mix 10 g of the powdered leaves with 100 mL of 50% ethanol in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath and sonicate at a specified frequency (e.g., 40 kHz) and power for a set duration (e.g., 30-60 minutes). Maintain a constant temperature using a water bath.

  • Filtration and Solvent Evaporation: Filter the extract and evaporate the solvent as described in the maceration protocol.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Prepare dried, powdered Eucalyptus leaves.

  • Extraction: Place 10 g of the powdered leaves and 100 mL of a suitable solvent (e.g., water or ethanol) into a microwave-safe extraction vessel.

  • Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 450 W) for a short duration (e.g., 5-15 minutes).[6]

  • Filtration and Solvent Evaporation: After allowing the mixture to cool, filter the extract and evaporate the solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing start Fresh Eucalyptus Leaves drying Drying start->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet Extraction grinding->soxhlet uae Ultrasound-Assisted Extraction (UAE) grinding->uae mae Microwave-Assisted Extraction (MAE) grinding->mae filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Optional) evaporation->purification analysis Quantification (HPLC) purification->analysis end Pure this compound analysis->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield? solvent Inappropriate Solvent start->solvent Yes params Suboptimal Parameters start->params Yes grind Insufficient Grinding start->grind Yes degradation Compound Degradation start->degradation Yes end Improved Yield start->end No optimize_solvent Test different solvent polarities solvent->optimize_solvent optimize_params Optimize T, t, and solvent ratio params->optimize_params improve_grind Ensure fine, consistent powder grind->improve_grind control_conditions Control heat, light, and atmosphere degradation->control_conditions optimize_solvent->end Re-evaluate Yield optimize_params->end improve_grind->end control_conditions->end signaling_pathway cluster_this compound This compound C Action cluster_eucalyptol Eucalyptol Action cluster_response Cellular Response eucalyptin_c This compound C pi3ky PI3Kγ eucalyptin_c->pi3ky inhibits inflammation Inflammation pi3ky->inflammation leads to eucalyptol Eucalyptol (1,8-cineole) nfkb NF-κB Pathway eucalyptol->nfkb suppresses erk ERK Pathway eucalyptol->erk suppresses nfkb->inflammation leads to oxidative_stress Oxidative Stress nfkb->oxidative_stress contributes to erk->inflammation leads to

References

Technical Support Center: Enhancing Eucalyptin Bioavailability for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of eucalyptin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its bioavailability a concern?

A1: this compound is a C-methylated flavonoid found in Eucalyptus species. Like many flavonoids, it exhibits poor aqueous solubility and high lipophilicity, which can lead to low oral bioavailability. This limits its therapeutic potential in in vivo studies as the compound may not reach sufficient concentrations in the bloodstream to exert its pharmacological effects. Methylation of flavonoids, such as in this compound, can influence their hydrophobicity and metabolic stability, potentially making them less susceptible to metabolism but also challenging to dissolve in physiological fluids[1][2].

Q2: What are the primary barriers to the oral bioavailability of this compound?

A2: The primary barriers include:

  • Poor Aqueous Solubility: Due to its hydrophobic nature, this compound may not fully dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Intestinal Permeability: While its lipophilicity might suggest good membrane permeability, poor solubility can limit the concentration gradient needed for passive diffusion. The involvement of efflux transporters that pump the compound back into the intestinal lumen can also be a factor.

  • First-Pass Metabolism: After absorption, this compound must pass through the liver, where it may be extensively metabolized by enzymes before reaching systemic circulation, reducing the amount of active compound available.

Q3: What are the most common strategies to improve the bioavailability of poorly soluble compounds like this compound?

A3: Common strategies focus on improving solubility, dissolution rate, and protecting the drug from premature metabolism. These include:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.

  • Formulation with Solubilizing Agents: Using surfactants, co-solvents, or complexing agents like cyclodextrins can increase the solubility of this compound in the gastrointestinal tract.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles can improve solubility and absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can create an amorphous form with higher solubility and dissolution rates[3].

  • Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles can protect it from degradation, control its release, and improve uptake by intestinal cells[4][5].

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations of this compound after oral administration in animal models.

Potential Cause Troubleshooting Step
Poor dissolution of this compound in the GI tract. 1. Reduce Particle Size: Consider micronization or creating a nanosuspension of the this compound powder. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, PEG) to improve its dissolution rate. 3. Use a Solubilizing Vehicle: Administer this compound in a vehicle containing surfactants (e.g., Tween 80, Cremophor EL) or co-solvents (e.g., propylene glycol, ethanol).
Precipitation of this compound in the stomach or intestine. 1. Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or liposomes to keep it in a solubilized state within the GI tract. 2. pH Modification: If applicable to this compound's chemical properties, consider using buffering agents in the formulation to maintain a more favorable pH for solubility.
High first-pass metabolism. 1. Co-administration with Metabolic Inhibitors: While complex, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could be explored, but requires careful consideration of potential drug-drug interactions. 2. Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal or intravenous administration to bypass the first-pass effect and establish a baseline for systemic exposure.
Efflux by intestinal transporters (e.g., P-glycoprotein). 1. Incorporate Efflux Pump Inhibitors: Some excipients and natural compounds can inhibit P-glycoprotein. This is an advanced strategy requiring careful screening. 2. Nanoparticle Formulation: Certain types of nanoparticles can be designed to evade or saturate efflux pumps.

Issue 2: Difficulty in preparing a stable and effective this compound formulation.

Potential Cause Troubleshooting Step
Drug precipitation or aggregation in aqueous-based formulations. 1. Optimize Surfactant/Polymer Concentration: In nanoparticle or liposome formulations, adjust the concentration of stabilizing agents. 2. Check pH and Ionic Strength: Ensure the pH and ionic strength of the formulation buffer are optimal for this compound's stability.
Low drug loading or encapsulation efficiency in nanoparticles or liposomes. 1. Modify Formulation Parameters: Adjust the drug-to-polymer/lipid ratio, solvent system, or manufacturing process parameters (e.g., sonication time, homogenization pressure). 2. Select Appropriate Polymer/Lipid: The choice of polymer or lipid composition can significantly impact drug loading. Consider polymers with higher hydrophobicity for better compatibility with this compound.
Inconsistent results between batches of the formulation. 1. Standardize the Preparation Protocol: Ensure all steps of the formulation process are tightly controlled and reproducible. 2. Characterize Each Batch: Perform quality control checks on each batch, including particle size, drug content, and in vitro release, to ensure consistency.

Data Presentation

Table 1: Physicochemical Properties of this compound (Experimental and Estimated)

PropertyValueSource/Method
Molecular Formula C₁₉H₁₈O₅PubChem[6]
Molecular Weight 326.35 g/mol MedKoo[7]
Calculated logP (XLogP3-AA) 6PubChem (for this compound A)[1]
Aqueous Solubility Very Low (Estimated)Inferred from high logP value and flavonoid class
Appearance Yellow SolidInferred from synthesis reports[1]

Table 2: Representative Pharmacokinetic Parameters of a Poorly Soluble Flavonoid (Apigenin) in Rats (for Comparative Purposes)

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)
Tmax (h) 0.5 - 1.0N/A
Cmax (ng/mL) 50 - 150N/A
AUC₀-t (ng·h/mL) 200 - 5001500 - 2500
t₁/₂ (h) 2 - 41.5 - 3
Absolute Bioavailability (%) < 5%100%

Note: This table presents typical data for a structurally similar, poorly soluble flavonoid, apigenin, to illustrate the expected pharmacokinetic profile of this compound. Actual values for this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol is a general guideline for preparing this compound-loaded nanoparticles using the solvent evaporation method.

  • Organic Phase Preparation:

    • Dissolve 50 mg of a biodegradable polymer (e.g., PLGA) and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., acetone or dichloromethane).

  • Aqueous Phase Preparation:

    • Prepare a 1% w/v solution of a surfactant (e.g., polyvinyl alcohol (PVA) or Tween 80) in deionized water.

  • Emulsification:

    • Add the organic phase dropwise to 20 mL of the aqueous phase under continuous high-speed homogenization or sonication for 5-10 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for 4-6 hours under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess surfactant and unencapsulated this compound.

  • Lyophilization (Optional):

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder for long-term storage.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats

This protocol is adapted from studies on similar compounds and should be optimized for this compound.

  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Oral Group: Administer the this compound formulation (e.g., nanosuspension, solid dispersion, or SEDDS) at a dose of 50 mg/kg via oral gavage.

    • Intravenous Group (for absolute bioavailability): Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) at a dose of 5 mg/kg via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method for the quantification of this compound in rat plasma, preferably using LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t₁/₂, clearance, and volume of distribution.

    • Calculate the absolute oral bioavailability using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Mandatory Visualizations

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Strategies cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Nanoparticles Nanoparticles Solubility Solubility Assay Nanoparticles->Solubility Liposomes Liposomes Liposomes->Solubility Solid_Dispersion Solid Dispersion Solid_Dispersion->Solubility SEDDS SEDDS SEDDS->Solubility Dissolution Dissolution Testing Solubility->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability Metabolism Microsomal Stability Permeability->Metabolism PK_Study Pharmacokinetic Study Metabolism->PK_Study Select Lead Formulation Efficacy_Study Efficacy Study PK_Study->Efficacy_Study This compound This compound (Poorly Soluble) This compound->Nanoparticles Formulate This compound->Liposomes Formulate This compound->Solid_Dispersion Formulate This compound->SEDDS Formulate

Caption: Workflow for enhancing the bioavailability of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits This compound->NFkB_nucleus inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Stress Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., ASK1, MEKK) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates p38_JNK p38 / JNK MAPKK->p38_JNK phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 activates Inflammation_Apoptosis Inflammation & Apoptosis AP1->Inflammation_Apoptosis regulates gene expression This compound This compound This compound->MAPKK inhibits phosphorylation This compound->p38_JNK inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

References

Addressing Eucalyptin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with eucalyptin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture?

This compound is a flavonoid compound that can be isolated from various Eucalyptus species. Like many flavonoids, it is a hydrophobic molecule with low aqueous solubility. Cell culture media are primarily aqueous-based, creating an environment where hydrophobic compounds like this compound have a strong tendency to precipitate out of solution, especially at higher concentrations. This precipitation can lead to inaccurate experimental results and potential cytotoxicity.

Q2: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?

This is a common phenomenon known as "solvent-shifting" or "crashing out." Dimethyl sulfoxide (DMSO) is an excellent organic solvent for many nonpolar compounds like this compound. However, when a concentrated DMSO stock of this compound is introduced into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity drastically reduces this compound's solubility, causing it to rapidly precipitate.

Q3: What is the maximum recommended final concentration of DMSO in a cell culture experiment?

While tolerance can be cell-line specific, a final DMSO concentration of 0.1% is generally considered safe for most cell lines. Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cells' viability and function.

Q4: Can temperature changes affect this compound solubility in my media?

Yes, temperature fluctuations can significantly impact the solubility of compounds. When preparing your working solutions, ensure that both your this compound stock and the cell culture medium are at the same temperature, ideally 37°C, before mixing. Moving solutions between different temperatures (e.g., from a refrigerator to a 37°C incubator) can cause the compound to fall out of solution.

Q5: Are there alternative solvents to DMSO for dissolving this compound?

While DMSO is the most common, other organic solvents like ethanol can also be used to prepare stock solutions of hydrophobic compounds. However, ethanol can also be toxic to cells, and similar precipitation issues upon dilution in aqueous media can occur. If using an alternative solvent, it is essential to determine its specific toxicity profile for your cell line.

Troubleshooting Guide

Issue: this compound Precipitation Observed in Stock or Working Solutions
Potential Cause Troubleshooting Steps
Low Aqueous Solubility Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in cell culture medium, vortexing gently between each dilution step.
Solvent-Shifting Instead of adding the DMSO stock directly to the full volume of medium, add the stock to a smaller volume of medium first, mix well, and then bring it to the final volume. You can also try adding the DMSO stock dropwise to the medium while gently vortexing.
Temperature Fluctuations Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
High Concentration Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test (see Experimental Protocols). Do not exceed this concentration in your experiments.
pH of the Medium Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Changes in pH can alter the ionization state of this compound and affect its solubility.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Medium

This protocol helps determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitation.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader or light microscope

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Create a serial dilution of the this compound stock solution in 100% DMSO in a separate 96-well plate.

  • Add 198 µL of your pre-warmed cell culture medium to the wells of a new 96-well clear-bottom plate.

  • Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the medium. This will result in a final DMSO concentration of 1%.

  • Include controls:

    • Negative Control: Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate the plate at 37°C for a duration relevant to your experiment (e.g., 2, 24, 48 hours).

  • Assess for precipitation visually using a light microscope or by measuring the absorbance at a wavelength where precipitated compound would scatter light (e.g., 600 nm) using a plate reader. The highest concentration that remains clear is the kinetic solubility limit.

Signaling Pathways and Experimental Workflows

While direct evidence for the specific signaling pathways modulated by this compound is still emerging, studies on the related compound eucalyptol and other flavonoids suggest potential involvement of key cellular pathways in its anti-inflammatory and anti-cancer effects.

Potential Anti-Inflammatory Signaling Pathway of this compound

Eucalyptol has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. It is plausible that this compound, as a flavonoid, may exert similar effects.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Anti-Cancer Signaling Pathway of this compound

Eucalyptol has been demonstrated to inhibit cancer cell metastasis by modulating the PI3K/Akt/mTOR pathway. As a flavonoid, this compound may also interfere with this critical cell survival and proliferation pathway.

anti_cancer_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow for this compound Treatment in Cell Culture

This workflow outlines the key steps for preparing and using this compound in cell culture experiments while minimizing the risk of precipitation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment Stock Prepare High-Concentration This compound Stock in 100% DMSO Solubility Determine Kinetic Solubility in Cell Culture Medium Stock->Solubility Working Prepare Working Solutions by Serial Dilution in Pre-warmed Medium Solubility->Working Treat Treat Cells with this compound Working Solutions Working->Treat Seed Seed Cells and Allow to Adhere Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Downstream Assays Incubate->Assay

Caption: A generalized workflow for this compound cell culture experiments.

Technical Support Center: Refining Purification Protocols to Remove Eucalyptin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Eucalyptin and the removal of its isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential isomers?

A1: this compound is a natural flavonoid, specifically a flavone, with the chemical name 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one and a molecular formula of C₁₉H₁₈O₅.[1] Isomers of this compound are compounds with the same molecular formula but different structural arrangements. In the context of this compound, isomers are likely to be positional isomers, where the methoxy (-OCH₃) and methyl (-CH₃) groups are located at different positions on the flavone backbone. Differentiating these isomers is crucial as they can exhibit different biological activities.

Q2: What are the primary challenges in separating this compound isomers?

A2: The primary challenge lies in the structural similarity of the isomers. Since they have the same molecular weight and often similar polarities, they tend to co-elute in standard chromatographic methods.[2] Achieving baseline separation requires highly selective and efficient purification techniques.

Q3: Which chromatographic techniques are most effective for separating methylated flavone isomers like this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly in reversed-phase mode, are the most powerful and widely used techniques.[2][3] The use of high-resolution columns, such as those with smaller particle sizes (e.g., sub-2 µm), can significantly improve separation efficiency.[2] Preparative HPLC is then used to isolate the purified isomers in larger quantities.[3][4][5]

Q4: How can I confirm the identity and purity of the separated this compound isomers?

A4: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) can help differentiate isomers by their unique fragmentation patterns.[2][6] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation of each isolated isomer. The purity of the isolated fractions should be checked by analytical HPLC.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound isomers using HPLC.

Problem Potential Cause Recommended Solution
Poor or no separation of isomeric peaks Inappropriate mobile phase composition: The polarity of the mobile phase may not be optimal for resolving compounds with very similar structures.Optimize the mobile phase: • Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.[2] • Modify the organic solvent. If using acetonitrile, try methanol or a combination of both, as this can alter selectivity. • Adjust the pH of the aqueous phase with additives like formic acid or acetic acid (typically 0.1%). This can alter the ionization of the analytes and improve separation.[3]
Incorrect column chemistry: The stationary phase may not have the required selectivity for the isomers.Select a more appropriate column: • For methylated flavones, a C18 column is a good starting point.[2][3] • Consider columns with different bonded phases, such as phenyl-hexyl or biphenyl, which can offer different selectivities for aromatic compounds.[7] • Use a column with a smaller particle size (e.g., <3 µm) for higher efficiency.[2]
Suboptimal column temperature: Temperature affects solvent viscosity and the interaction between the analytes and the stationary phase.Optimize the column temperature: • A typical starting point is 30-40 °C.[8] • Systematically vary the temperature (e.g., in 5 °C increments) to observe its effect on resolution.
Peak tailing Secondary interactions with the stationary phase: Residual silanol groups on the silica support can interact with polar functional groups on the flavonoids.Modify the mobile phase: • Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) to suppress silanol interactions.Use an end-capped column: These columns have fewer free silanol groups.
Column overload: Injecting too much sample can lead to peak distortion.Reduce the injection volume or sample concentration.
Peak fronting Sample solvent stronger than the mobile phase: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the initial mobile phase, it can cause the peak to front.Dissolve the sample in the initial mobile phase or a weaker solvent.
Split peaks Co-elution of closely related isomers: What appears as a split peak might be two unresolved isomers.Improve separation conditions: Refer to the solutions for "Poor or no separation of isomeric peaks."
Column void or contamination: A void at the head of the column or contamination on the frit can disrupt the sample band.Reverse-flush the column (if recommended by the manufacturer). If the problem persists, replace the column.
Low recovery after preparative HPLC Irreversible adsorption on the column: Highly nonpolar compounds can sometimes be difficult to elute completely.Increase the percentage of organic solvent at the end of the gradient. Perform a column wash with a strong solvent (e.g., isopropanol) after each run.
Compound degradation: this compound may be sensitive to pH or temperature.Assess the stability of this compound under the separation conditions. Use milder pH conditions or lower temperatures if necessary.

Experimental Protocols

Extraction of this compound from Plant Material (General Protocol)

This protocol is a general guideline and may need optimization depending on the specific plant source.

  • Sample Preparation: Air-dry the plant material (e.g., leaves of Eucalyptus species) and grind it into a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable organic solvent. Apolar solvents like ethyl acetate or dichloromethane are often used for methylated flavones.[9] Alternatively, sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can be performed.

    • For maceration, soak the plant powder in the solvent (e.g., 1:10 w/v) for 24-48 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Preparative HPLC Method for Separation of Methylated Flavone Isomers

This protocol is adapted from methods used for separating similar methylated flavone regioisomers and serves as a starting point for this compound isomer purification.[2][3]

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase or a solvent with a weaker elution strength (e.g., methanol/water mixture). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column: A preparative HPLC system equipped with a UV-Vis detector and a fraction collector.

    • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is a common choice.[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution Program:

    • The gradient should be optimized based on analytical scale separations. A shallow gradient is often necessary to resolve isomers. A starting point could be:

      • 0-5 min: 30% B

      • 5-40 min: 30-60% B

      • 40-45 min: 60-90% B

      • 45-50 min: 90% B (column wash)

      • 50-55 min: 90-30% B (re-equilibration)

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 3-5 mL/min for a 10 mm ID column).

  • Detection: Monitor the elution profile at a wavelength where this compound shows maximum absorbance (typically between 254 nm and 340 nm for flavones).

  • Fraction Collection: Collect fractions corresponding to the eluting peaks.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to check for purity. Pool the pure fractions of each isomer and evaporate the solvent to obtain the isolated compounds.

Visualizations

Experimental_Workflow Start Crude Plant Extract Prep_HPLC Preparative HPLC (C18 Column) Start->Prep_HPLC Fractionation Fraction Collection Prep_HPLC->Fractionation Purity_Check Analytical HPLC Purity Assessment Fractionation->Purity_Check Purity_Check->Prep_HPLC Impure Fractions (Re-purify) Isomer1 Pure Isomer 1 Purity_Check->Isomer1 Fractions >95% pure Isomer2 Pure Isomer 2 Purity_Check->Isomer2 Fractions >95% pure Structure_Elucidation Structural Analysis (MS, NMR) Isomer1->Structure_Elucidation Isomer2->Structure_Elucidation

Caption: Workflow for the purification of this compound isomers.

Troubleshooting_Logic Start Poor Peak Resolution Check_Mobile_Phase Optimize Mobile Phase? (Gradient, Solvent, pH) Start->Check_Mobile_Phase Check_Column Change HPLC Column? (Different Phase, Smaller Particles) Check_Mobile_Phase->Check_Column No Improvement Good_Resolution Achieved Baseline Separation Check_Mobile_Phase->Good_Resolution Improved Check_Temp Adjust Column Temperature? Check_Column->Check_Temp No Improvement Check_Column->Good_Resolution Improved Check_Temp->Start No Improvement (Re-evaluate) Check_Temp->Good_Resolution Improved

Caption: Troubleshooting logic for poor peak resolution in HPLC.

References

Validation & Comparative

Eucalyptin vs. 8-Desmethyleucalyptin: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of two closely related C-methylated flavonoids, eucalyptin and 8-desmethylthis compound. The addition of a single methyl group at the C-8 position in this compound significantly influences its biological activity, a phenomenon sometimes referred to as the "magic methyl effect." This document summarizes the available experimental data, details the methodologies used, and visualizes potential signaling pathways to offer a comprehensive resource for researchers in oncology and natural product chemistry.

Data Presentation: Cytotoxic Activity

The cytotoxic effects of this compound and 8-desmethylthis compound have been evaluated against human cervical carcinoma (HeLa) and human T-lymphocyte (Jurkat) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to reduce cell viability by 50%, are presented in the table below.

CompoundCell LineIC50 (µM)[1]
This compound HeLa43
Jurkat38
8-Desmethylthis compound HeLa73
Jurkat>100

Lower IC50 values indicate greater cytotoxic potency.

The data clearly indicates that this compound exhibits significantly higher cytotoxic activity against both HeLa and Jurkat cells compared to 8-desmethylthis compound.[1] Notably, 8-desmethylthis compound showed minimal effect on Jurkat cells at the concentrations tested.[1] This enhanced cytotoxicity of this compound is attributed to the presence of the C-8 methyl group.[1]

Experimental Protocols

The cytotoxic activities of this compound and 8-desmethylthis compound were determined using a Water-Soluble Tetrazolium salt (WST-8) assay.[1] This colorimetric assay measures cell viability based on the activity of dehydrogenases in living cells.

WST-8 Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells (HeLa or Jurkat) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with varying concentrations of this compound or 8-desmethylthis compound and incubated for an additional 48 hours.

  • WST-8 Reagent Addition: Following the treatment period, 10 µL of the WST-8 solution was added to each well.

  • Incubation: The plates were incubated for 2 hours to allow for the colorimetric reaction to occur.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the key steps in the experimental workflow used to compare the cytotoxic activities of this compound and 8-desmethylthis compound.

G cluster_workflow Experimental Workflow prep Prepare HeLa and Jurkat cell cultures seed Seed cells into 96-well plates prep->seed treat Treat cells with this compound or 8-Desmethylthis compound seed->treat incubate Incubate for 48 hours treat->incubate wst8 Add WST-8 reagent incubate->wst8 measure Measure absorbance at 450 nm wst8->measure calc Calculate IC50 values measure->calc

Figure 1. Workflow for determining the cytotoxic activity of test compounds.

Plausible Signaling Pathway for Flavonoid-Induced Apoptosis

While the precise signaling pathways for this compound and 8-desmethylthis compound have not been fully elucidated, many flavonoids are known to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. This pathway involves the mitochondria and a cascade of caspase activation. The diagram below illustrates a plausible mechanism of action.

G cluster_pathway Intrinsic Apoptosis Pathway compound This compound / 8-Desmethylthis compound mito Mitochondrial Stress compound->mito bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 (Initiator) apaf->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2. A potential intrinsic apoptosis pathway initiated by flavonoids.

References

A Comparative Analysis of Eucalyptin and Other Flavonoids in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the therapeutic potential of flavonoids found in Eucalyptus species, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. While the term "eucalyptin" is not widely characterized in scientific literature, this guide will focus on the predominant and well-researched flavonoids present in Eucalyptus, such as quercetin and luteolin, and compare their efficacy with other notable flavonoids. This analysis is supported by experimental data, detailed protocols, and visualizations of key signaling pathways to aid in research and development.

Data Presentation: Quantitative Comparison of Flavonoid Activity

The following tables summarize the quantitative data on the antioxidant and anticancer activities of key flavonoids found in Eucalyptus and other prominent flavonoids.

Table 1: Comparative Antioxidant Activity of Flavonoids (DPPH Assay)

FlavonoidIC50 Value (µg/mL)IC50 Value (µM)Source
Quercetin1.84 - 19.174.36 - 63.4[1][2][3]
Luteolin2.099Not Reported[1]
Kaempferol5.318Not Reported[1]
CatechinNot Reported19.99[4]
Ascorbic Acid (Standard)9.53Not Reported[3]

IC50 values represent the concentration of the flavonoid required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates stronger antioxidant activity.

Table 2: Comparative Anticancer Activity of Flavonoids (IC50 Values)

FlavonoidCancer Cell LineIC50 Value (µM)Source
QuercetinMDA-MB-231 (Breast)24.3[5]
HCT-116 (Colon)23.45[5]
KaempferolMDA-MB-231 (Breast)46.7[5]
HCT-116 (Colon)34.85[5]
ArtocarpinMCF-7 (Breast)28.73[6]
H460 (Lung)22.40[6]

IC50 values represent the concentration of the flavonoid required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater cytotoxic activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure for evaluating the antioxidant capacity of chemical compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the flavonoid samples in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each flavonoid dilution to separate wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the flavonoid sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the flavonoid. The IC50 is the concentration of the sample that causes 50% scavenging of the DPPH radicals.[7][8][9]

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response. The first phase is mediated by the release of histamine, serotonin, and bradykinin, while the second, more prolonged phase is associated with the production of prostaglandins and nitric oxide, mediated by the induction of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The reduction in paw volume in treated animals compared to untreated controls indicates anti-inflammatory activity.

Protocol:

  • Animals: Use male Wistar rats (180-200 g). House the animals under standard laboratory conditions and provide them with food and water ad libitum.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Control group (vehicle, e.g., saline)

    • Positive control group (e.g., Indomethacin, 10 mg/kg)

    • Test groups (different doses of the flavonoid)

  • Administration: Administer the vehicle, positive control, or flavonoid test compounds orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 Where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.[10][11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of flavonoids.

anticancer_pathway_quercetin cluster_extracellular Extracellular cluster_cell Cancer Cell Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits MAPK MAPK Quercetin->MAPK modulates Wnt Wnt Quercetin->Wnt inhibits Apoptosis Apoptosis Quercetin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation

Caption: Anticancer signaling pathways modulated by Quercetin.

anti_inflammatory_pathway_luteolin cluster_cell Macrophage cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 Luteolin Luteolin IKK IKK Luteolin->IKK inhibits MAPK MAPK Luteolin->MAPK inhibits TLR4->IKK TLR4->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocates nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes activates AP1_nuc->Inflammatory_Genes activates

Caption: Anti-inflammatory signaling pathways modulated by Luteolin.

experimental_workflow_antioxidant start Start: Flavonoid Sample prep_sample Prepare Serial Dilutions of Flavonoid in Methanol start->prep_sample prep_dpph Prepare 0.1 mM DPPH in Methanol reaction Mix Flavonoid Dilutions with DPPH Solution (1:1) prep_dpph->reaction prep_sample->reaction incubation Incubate in Dark (30 minutes) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging Activity measurement->calculation ic50 Determine IC50 Value calculation->ic50 end End: Antioxidant Capacity ic50->end

Caption: Experimental workflow for the DPPH antioxidant assay.

References

Validating the Antibacterial Spectrum of Eucalyptin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Eucalyptin, presenting its performance against key bacterial strains alongside alternative natural antimicrobial compounds. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.

Executive Summary

This compound, a flavonoid found in Eucalyptus species, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. This guide compares the efficacy of this compound with other well-known natural antibacterial agents, including Tea Tree Oil, Carvacrol, Cinnamaldehyde, and Thymol. The primary mechanism of action for these compounds involves the disruption of the bacterial cell membrane, leading to cell death. This guide presents quantitative data from Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays to facilitate a direct comparison of their antibacterial potency.

Quantitative Data Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound (represented by its major component, 1,8-cineole/Eucalyptol) and alternative natural antibacterial agents against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Eucalyptol (1,8-cineole) 1250 - 7230[1][2]6250[1][2]
Tea Tree Oil 2500 - 5000[3]>20000
Carvacrol 150 - 400187.5 - 450[4]
Cinnamaldehyde 250 - 500250 - 780[5]
Thymol 150 - 400187.5

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Eucalyptol (1,8-cineole) 57870 - 115750[4]-
Tea Tree Oil 5000 - 20000[3]-
Carvacrol -375 - 1560
Cinnamaldehyde 1000500 - 1560[5]
Thymol -375

Mechanism of Action: Cell Membrane Disruption

The primary antibacterial mechanism of this compound and the compared natural compounds is the disruption of the bacterial cell membrane's integrity.[4][6] This leads to a cascade of events culminating in cell death.

cluster_membrane Bacterial Cell Membrane Membrane_Permeabilization Increased Permeability Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Membrane_Permeabilization->Leakage Membrane_Potential Dissipation of Membrane Potential Enzyme_Inhibition Inhibition of Membrane-Bound Enzymes Membrane_Potential->Enzyme_Inhibition This compound This compound / Alternative Compounds Cell_Membrane Interaction with Cell Membrane Lipids This compound->Cell_Membrane ROS Induction of Reactive Oxygen Species (ROS) This compound->ROS Cell_Membrane->Membrane_Permeabilization Cell_Membrane->Membrane_Potential Cell_Death Bacterial Cell Death Leakage->Cell_Death Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cell_Death Enzyme_Inhibition->Cell_Death

Mechanism of Action of this compound and Alternatives.

The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting the lipid bilayer. This disruption increases the membrane's permeability, causing essential ions, ATP, nucleic acids, and proteins to leak out of the cell.[4] Concurrently, the dissipation of the membrane potential inhibits the function of membrane-bound enzymes. Furthermore, some of these compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage, ultimately resulting in bacterial cell death.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Start Start Prepare_Antimicrobial Prepare Serial Dilutions of Test Compound in Broth Start->Prepare_Antimicrobial Inoculate Inoculate Microplate Wells with Bacterial Suspension Prepare_Antimicrobial->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Turbidity (Visible Growth) Incubate->Observe Determine_MIC MIC = Lowest Concentration with No Visible Growth Observe->Determine_MIC End End Determine_MIC->End

MIC Assay Workflow.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no antimicrobial) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacterium.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Start Start with MIC Plate Subculture Subculture from Wells with No Visible Growth onto Agar Plates Start->Subculture Incubate Incubate Agar Plates at 37°C for 18-24 hours Subculture->Incubate Count_Colonies Count Colonies on Each Plate Incubate->Count_Colonies Determine_MBC MBC = Lowest Concentration with ≥99.9% Reduction in CFU/mL Count_Colonies->Determine_MBC End End Determine_MBC->End

MBC Assay Workflow.

Methodology:

  • Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Colony Counting: After incubation, the number of colony-forming units (CFU) on each plate is counted.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Conclusion

This compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. When compared to other natural antimicrobial agents, its efficacy varies. For instance, while Eucalyptol shows good activity against Staphylococcus aureus, compounds like Carvacrol and Thymol exhibit lower MIC values, suggesting greater potency. Against the Gram-negative Escherichia coli, this compound's activity is less pronounced compared to alternatives like Cinnamaldehyde. The primary mechanism of action for all these compounds is the disruption of the bacterial cell membrane. The provided experimental protocols offer a standardized approach for further validation and comparative studies of these and other potential antibacterial agents. This information can guide researchers in the selection and development of new natural antimicrobial therapies.

References

The Potentiating Power of Eucalyptin: A Guide to its Synergistic Effects with Known Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates novel strategies to extend the efficacy of our current antimicrobial arsenal. One promising avenue is the exploration of synergistic combinations of antibiotics with natural compounds. Eucalyptin, a key bioactive molecule derived from Eucalyptus species, has demonstrated significant potential in enhancing the activity of conventional antibiotics against a range of pathogenic bacteria. This guide provides a comprehensive comparison of the synergistic effects of this compound with various antibiotics, supported by experimental data and detailed methodologies, to inform future research and drug development endeavors.

Quantitative Analysis of Synergistic Activity

The synergistic effect of this compound and its derivatives, primarily 1,8-cineole (eucalyptol), has been quantified in several studies, demonstrating a notable reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics against multidrug-resistant bacteria. The data below summarizes these findings, showcasing the potential of this compound to restore or enhance antibiotic efficacy.

BacteriumAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with this compound/Eucalyptol DerivativeFold Decrease in MICReference
Staphylococcus aureus (MRSA)Cefotaxime607.5 (with punicalagin)8[1][2]
Staphylococcus aureusAmoxicillin/Clavulanic Acid (AMC)-Synergistic effect observed-[3]
Staphylococcus aureusGentamicin-Synergistic effect observed-[3]
Staphylococcus aureusAmoxicillin-Synergistic effect observed-[4][5]
Staphylococcus aureusAmikacin-Synergistic effect observed-[4][5]
Pseudomonas aeruginosaGentamicin-Synergistic effect observed-[6]
Pseudomonas aeruginosaCeftriaxone-Synergistic effect observed-[6]
Pseudomonas aeruginosaAmoxicillin-Synergistic effect observed-[4][5]
Pseudomonas aeruginosaAmikacin-Synergistic effect observed-[4][5]
Klebsiella pneumoniaeAmoxicillin-Synergistic effect observed-[4][5]
Klebsiella pneumoniaeAmikacin-Synergistic effect observed-[4][5]
Klebsiella pneumoniaeGentamicin-Synergistic effect observed-[4][5]
Escherichia coli-Synergistic effect observed with 1,8-cineole--[3]
Enterococcus faecalis-Synergistic effect observed with 1,8-cineole--[3]

Note: Some studies confirmed synergy without providing specific MIC values. Punicalagin was studied alongside eucalyptol and other terpenes, demonstrating a significant synergistic effect.

Deciphering the Mechanism of Synergy

The primary mechanism by which this compound and its analogs potentiate the effects of antibiotics is believed to be the disruption of the bacterial cell membrane. The lipophilic nature of these terpenoid compounds allows them to intercalate into the lipid bilayer of the bacterial cell membrane, increasing its permeability. This disruption facilitates the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets in higher concentrations. This is particularly effective for antibiotics that are normally hindered by the bacterial outer membrane or are expelled by efflux pumps.[2][7]

Synergy_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Increased_Permeability Increased Membrane Permeability Membrane->Increased_Permeability This compound This compound This compound->Membrane disrupts Antibiotic Antibiotic Antibiotic_Influx Increased Antibiotic Influx Antibiotic->Antibiotic_Influx Increased_Permeability->Antibiotic_Influx Target Intracellular Target Antibiotic_Influx->Target reaches Bacterial_Death Enhanced Bacterial Death Target->Bacterial_Death

Caption: Mechanism of this compound's Synergistic Action.

Experimental Protocols

The assessment of synergistic effects between this compound and antibiotics is primarily conducted using in vitro microbiological assays. The following are detailed methodologies for key experiments cited in the literature.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

1. Preparation of Reagents:

  • Prepare stock solutions of the antibiotic and this compound (or its derivative) in a suitable solvent (e.g., DMSO).

  • Prepare Mueller-Hinton Broth (MHB) as the growth medium.

  • Culture the test bacterium overnight and adjust the inoculum to a concentration of 1.5 x 10^6 CFU/mL.

2. Assay Setup:

  • In a 96-well microtiter plate, create a two-dimensional gradient of the antibiotic and this compound.

  • Serially dilute the antibiotic along the x-axis and this compound along the y-axis.

  • Add 100 µL of the bacterial inoculum to each well.

  • Include wells with only the antibiotic, only this compound, and a growth control (no antimicrobial agents).

3. Incubation and Reading:

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, add a growth indicator such as p-iodonitrotetrazolium chloride (INT) and incubate for an additional 30 minutes. Viable bacteria will reduce the yellow dye to pink.

  • The MIC is determined as the lowest concentration of the drug(s) that inhibits visible bacterial growth.

4. Data Analysis:

  • The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)

  • Interpretation of FICI:

    • ≤ 0.5: Synergy

    • 0.5 to 1: Additive

    • 1 to 4: Indifference

    • 4: Antagonism

Checkerboard_Workflow Start Start Prepare_Reagents Prepare Antibiotic, This compound, and Bacterial Inoculum Start->Prepare_Reagents Setup_Plate Create 2D Gradient in 96-well Plate Prepare_Reagents->Setup_Plate Add_Inoculum Add Bacterial Inoculum to each well Setup_Plate->Add_Inoculum Incubate_1 Incubate at 37°C for 18-24h Add_Inoculum->Incubate_1 Add_Indicator Add INT Growth Indicator Incubate_1->Add_Indicator Incubate_2 Incubate at 37°C for 30 min Add_Indicator->Incubate_2 Read_MIC Determine MICs Incubate_2->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret_Results Interpret Synergy, Additive, etc. Calculate_FICI->Interpret_Results End End Interpret_Results->End

References

The "Magic Methyl Effect" of Eucalyptin: A Comparative Guide to its Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic addition of a methyl group, a seemingly minor chemical modification, can dramatically amplify the biological activity of a molecule. This phenomenon, known as the "magic methyl effect," is a cornerstone of modern medicinal chemistry, offering a powerful tool to optimize drug candidates. This guide provides a comparative analysis of eucalyptin and its demethylated analogue, 8-desmethylthis compound, to objectively demonstrate the profound impact of a single methyl group on its cytotoxic and antibiofilm properties. The data presented herein is supported by detailed experimental protocols and visual representations of associated biological pathways.

Data Presentation: this compound vs. 8-Desmethylthis compound

The addition of a methyl group at the C-8 position of the flavonoid scaffold significantly enhances this compound's biological activities compared to its precursor, 8-desmethylthis compound.[1][2][3]

Cytotoxicity

The cytotoxic effects of this compound and 8-desmethylthis compound were evaluated against various human cancer cell lines and a normal fibroblast cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. A lower IC50 value indicates greater cytotoxic potency.

CompoundHeLa (Cervical Cancer) IC50 (µM)Jurkat (T-cell Leukemia) IC50 (µM)MRC-5 (Normal Lung Fibroblast) IC50 (µM)
This compound 281632
8-Desmethylthis compound 29>5048

Data sourced from "Synthesis and Biological Assessment of this compound: Magic Methyl Effects".[2]

Antibiofilm Activity

The ability of this compound and 8-desmethylthis compound to inhibit biofilm formation by Cutibacterium acnes, a bacterium implicated in acne and other infections, was assessed. The data clearly indicates that this compound is a more potent inhibitor of biofilm formation.

CompoundConcentration (µg/mL)Biofilm Formation (% of Control)
This compound 4~60%
8~40%
16~20%
8-Desmethylthis compound 4~100%
8~100%
16~80%

Data interpreted from graphical representations in "Synthesis and Biological Assessment of this compound: Magic Methyl Effects".[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (WST-8 Assay)

This protocol is a representative method for determining the cytotoxicity of compounds against adherent and suspension cell lines.[4][5][6][7]

Materials:

  • HeLa, Jurkat, and MRC-5 cells

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and 8-desmethylthis compound (dissolved in DMSO)

  • WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) solution

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (HeLa, MRC-5), seed 100 µL of cell suspension (5 x 10^4 cells/mL) into each well of a 96-well plate and incubate for 24 hours.

    • For suspension cells (Jurkat), seed 100 µL of cell suspension (1 x 10^5 cells/mL) into each well of a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and 8-desmethylthis compound in culture medium.

    • Add 10 µL of each compound dilution to the respective wells. For the control group, add 10 µL of medium with the same concentration of DMSO used for the test compounds.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • WST-8 Addition: Add 10 µL of WST-8 solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as follows:

    • Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • The IC50 values are determined from the dose-response curves.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol details a standard method for quantifying biofilm formation and its inhibition.[2][8][9][10][11]

Materials:

  • Cutibacterium acnes strain

  • Brain Heart Infusion (BHI) broth

  • This compound and 8-desmethylthis compound (dissolved in DMSO)

  • Ampicillin (positive control)

  • 96-well flat-bottom microplates

  • Anaerobic incubator or chamber (37°C)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Culture C. acnes in BHI broth under anaerobic conditions at 37°C.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of BHI broth to each well.

    • Add 20 µL of the test compounds at various concentrations. For the control, add 20 µL of BHI with DMSO. For the positive control, add 20 µL of ampicillin solution.

    • Add 20 µL of the C. acnes culture to each well.

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 96 hours.

  • Washing: Carefully remove the planktonic bacteria by washing the wells twice with sterile phosphate-buffered saline (PBS).

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Wash the wells three times with sterile PBS to remove excess stain.

  • Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated as follows:

    • Biofilm Inhibition (%) = [(Absorbance of control - Absorbance of treated) / Absorbance of control] x 100

Mandatory Visualizations

Experimental Workflow for Cytotoxicity and Biofilm Inhibition Assays

G Experimental Workflow cluster_0 Cytotoxicity Assay cluster_1 Biofilm Inhibition Assay A1 Seed Cells (HeLa, Jurkat, MRC-5) A2 Add this compound/ 8-Desmethylthis compound A1->A2 A3 Incubate (48h) A2->A3 A4 Add WST-8 Reagent A3->A4 A5 Incubate (2-4h) A4->A5 A6 Measure Absorbance (450nm) A5->A6 B1 Inoculate C. acnes with This compound/8-Desmethylthis compound B2 Incubate (96h, anaerobic) B1->B2 B3 Wash to Remove Planktonic Bacteria B2->B3 B4 Stain with Crystal Violet B3->B4 B5 Wash to Remove Excess Stain B4->B5 B6 Solubilize with Acetic Acid B5->B6 B7 Measure Absorbance (595nm) B6->B7

Caption: Workflow for assessing cytotoxicity and antibiofilm activity.

Plausible Signaling Pathway for Flavonoid-Induced Apoptosis

While the precise signaling pathways modulated by this compound are still under investigation, many flavonoids exert their anticancer effects by inducing apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that may be activated by flavonoids like this compound.

G Hypothesized Apoptosis Pathway for this compound This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism of this compound-induced apoptosis.

Logical Relationship of the "Magic Methyl Effect"

This diagram illustrates the central concept of the "magic methyl effect" as it applies to this compound.

G The 'Magic Methyl Effect' on this compound's Activity Parent 8-Desmethylthis compound Modification Addition of a Methyl Group (at C-8 position) Parent->Modification Product This compound Modification->Product Activity1 Enhanced Cytotoxicity Product->Activity1 Activity2 Increased Antibiofilm Activity Product->Activity2

Caption: The impact of methylation on this compound's biological functions.

References

A Comparative Analysis of the Anti-inflammatory Properties of Eucalyptol and Eucalyptin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and drug development professionals.

Introduction

Eucalyptus species are a well-known source of bioactive compounds with a wide range of therapeutic properties, among which anti-inflammatory effects are prominent. Two such compounds, the monoterpenoid Eucalyptol (also known as 1,8-cineole) and the flavonoid Eucalyptin, have garnered interest for their potential roles in mitigating inflammatory processes. This guide provides a detailed comparison of their anti-inflammatory properties, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While extensive research has elucidated the anti-inflammatory mechanisms of Eucalyptol, specific data on this compound remains limited. This document will present a thorough overview of Eucalyptol's activities and discuss the potential anti-inflammatory role of this compound based on the broader understanding of flavonoids derived from Eucalyptus.

Eucalyptol: A Well-Characterized Anti-inflammatory Agent

Eucalyptol is the major chemical constituent of Eucalyptus oil and has been the subject of numerous studies investigating its anti-inflammatory effects. It has demonstrated efficacy in various in vitro, in vivo, and clinical models of inflammation.[1][2][3][4]

Mechanism of Action

Eucalyptol exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[3]

  • Inhibition of Pro-inflammatory Cytokines: Eucalyptol has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3][5]

  • Modulation of Signaling Pathways: It inhibits the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[3][6][7]

  • Arachidonic Acid Metabolism: Eucalyptol can also modulate the metabolism of arachidonic acid, a key process in the generation of inflammatory mediators like prostaglandins and leukotrienes.[4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various experimental studies on the anti-inflammatory effects of Eucalyptol.

Table 1: In Vitro Studies on the Effects of Eucalyptol on Pro-inflammatory Mediators

Cell TypeStimulantEucalyptol ConcentrationTarget MediatorInhibition (%)Reference
Human MonocytesLPS10 µg/mLTNF-α~50%(Juergens et al., 1998)
Human MonocytesLPS10 µg/mLIL-1β~60%(Juergens et al., 1998)
RAW264.7 MacrophagesLPS100 µg/mLNOSignificant(Yoon et al., 2020)
RAW264.7 MacrophagesLPS100 µg/mLTNF-αSignificant(Yoon et al., 2020)
RAW264.7 MacrophagesLPS100 µg/mLIL-6Significant(Yoon et al., 2020)

Table 2: In Vivo Studies on the Anti-inflammatory Effects of Eucalyptol

Animal ModelInflammatory AgentEucalyptol DoseEffectReference
RatCarrageenan-induced paw edema100 mg/kgSignificant reduction in paw edema(Silva et al., 2003)
MouseLPS-induced acute lung injury50 mg/kgReduction in inflammatory cell infiltration and cytokine levels(Li et al., 2015)
RatCFA-induced arthritis100, 200, 400 mg/kgDose-dependent reduction in paw edema and inflammatory markers(Iqbal et al., 2024)[5]

Table 3: Human Clinical Trial Data for Eucalyptol

ConditionStudy DesignEucalyptol DoseOutcomeReference
Bronchial AsthmaDouble-blind, placebo-controlled200 mg, 3 times daily for 12 weeksSignificant steroid-saving effect(Juergens et al., 2003)[1][2]
Experimental Protocols

In Vitro Inhibition of Cytokine Production

  • Cell Culture: Human peripheral blood monocytes or murine macrophage cell lines (e.g., RAW264.7) are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with various concentrations of Eucalyptol for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

  • Measurement of Inflammatory Mediators: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) and Griess reagent, respectively.

In Vivo Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats are used.

  • Treatment: Animals are orally administered with Eucalyptol at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: One hour after treatment, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathway and Experimental Workflow Diagrams

Eucalyptol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Eucalyptol Eucalyptol Eucalyptol->MAPK Inhibits Eucalyptol->NFkB Inhibits

Caption: Eucalyptol's inhibition of inflammatory signaling pathways.

Experimental_Workflow start Start cells Cell Culture (e.g., RAW264.7) start->cells pretreatment Pre-treatment with Eucalyptol cells->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation Incubation (24h) stimulation->incubation analysis Analysis of Inflammatory Markers (ELISA, Griess Assay) incubation->analysis end End analysis->end Flavonoid_Signaling_Pathway cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, ROS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB NFkB->IkB Bound in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Flavonoids Flavonoids (e.g., this compound - Putative) Flavonoids->IKK Inhibits Flavonoids->NFkB Inhibits

References

Eucalyptol's In Vivo Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Eucalyptol's performance in animal models against alternative treatments, supported by experimental data.

Introduction

Eucalyptol, also known as 1,8-cineole, is the principal bioactive monoterpenoid found in eucalyptus and other aromatic plants.[1][2][3] It is recognized for its anti-inflammatory, antioxidant, and analgesic properties.[1][2] This guide provides a comprehensive comparison of Eucalyptol's efficacy in various in vivo animal models, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action. The information is intended for researchers, scientists, and professionals in drug development to evaluate its therapeutic potential.

Data Summary: Eucalyptol vs. Comparators in Animal Models

The following tables summarize the quantitative outcomes of Eucalyptol's efficacy compared to standard treatments in different disease models.

Table 1: Anti-inflammatory and Analgesic Efficacy in Gout Arthritis
Parameter Eucalyptol Indomethacin (NSAID) Control (MSU-induced) Animal Model
Ankle Edema (mm)Dose-dependent reductionSignificant reductionSignificant increaseMouse
Mechanical Allodynia (g)Dose-dependent increase in withdrawal thresholdSignificant increase in withdrawal thresholdSignificant decrease in withdrawal thresholdMouse
Neutrophil InfiltrationReducedNot specifiedIncreasedMouse
NLRP3 Inflammasome ActivationInhibitedNot specifiedActivatedMouse
Pro-inflammatory CytokinesReducedNot specifiedIncreasedMouse

Data synthesized from a study on a mouse model of gout arthritis induced by monosodium urate (MSU) crystals.[1]

Table 2: Anti-inflammatory Efficacy in Formalin-Induced Edema
Parameter Eucalypt Extract Diclofenac Sodium (NSAID) Control Animal Model
Anti-exudative Effect (%)61.5% (at 20 mg/kg)Standard referenceN/AMouse

This study utilized a hydrophilic dry eucalypt extract in a formalin-induced edema model in mice.[4]

Table 3: Wound Healing Efficacy
Parameter Eucalyptol Nanoemulgel Standard Treatment Control Animal Model
Wound Contraction (%)100% ± 0.01598.170% ± 0.74970.846% ± 0.830Rabbit

The study evaluated a nanoemulgel formulation of Eucalyptol for wound healing in rabbits.[5]

Experimental Protocols

Gout Arthritis Model
  • Animal Model: Male C57BL/6 mice.

  • Induction of Gout Arthritis: Monosodium urate (MSU) crystals (100 µg in 10 µL of sterile saline) were injected into the ankle joint.[1]

  • Treatment Administration: Eucalyptol was administered orally at different doses. Indomethacin was used as a positive control.[1]

  • Efficacy Assessment: Ankle edema was measured using a digital caliper. Mechanical allodynia was assessed by measuring the paw withdrawal threshold to von Frey filaments. Neutrophil infiltration and expression of NLRP3 inflammasome components and pro-inflammatory cytokines in the ankle tissue were evaluated.[1]

Formalin-Induced Edema Model
  • Animal Model: White mice (17–22 g).[4]

  • Induction of Edema: Formalin was used to induce edema.

  • Treatment Administration: A hydrophilic dry eucalypt extract was administered at a dose of 20 mg/kg. Diclofenac sodium served as the reference drug.[4]

  • Efficacy Assessment: The anti-inflammatory activity was quantified by the anti-exudative effect.[4]

Wound Healing Model
  • Animal Model: Healthy male rabbits (1.5–1.8 kg).[5]

  • Wound Creation: Excision wounds were created on the dorsal side of the rabbits.

  • Treatment Administration: A nanoemulgel formulation containing Eucalyptol was applied topically. A standard treatment and a control group were also included.

  • Efficacy Assessment: Wound contraction was measured, and the percentage of wound closure was calculated.[5]

Mechanism of Action & Signaling Pathways

Eucalyptol exerts its therapeutic effects through the modulation of several key signaling pathways. Its anti-inflammatory action is partly attributed to the inhibition of the NLRP3 inflammasome and the reduction of pro-inflammatory cytokine production.[1] Furthermore, Eucalyptol has been shown to suppress the production of pro-inflammatory cytokines by acting on NF-κB and the extracellular signal-regulated kinase (ERK) pathway.[2]

Eucalyptol's Anti-inflammatory Signaling Pathway Eucalyptol Eucalyptol NF_kB_Pathway NF-κB Pathway Eucalyptol->NF_kB_Pathway ERK_Pathway ERK Pathway Eucalyptol->ERK_Pathway NLRP3_Inflammasome NLRP3 Inflammasome Eucalyptol->NLRP3_Inflammasome Inflammatory_Stimulus Inflammatory Stimulus (e.g., MSU, LPS) Inflammatory_Stimulus->NF_kB_Pathway Inflammatory_Stimulus->ERK_Pathway Inflammatory_Stimulus->NLRP3_Inflammasome Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines ERK_Pathway->Pro_inflammatory_Cytokines NLRP3_Inflammasome->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Eucalyptol's anti-inflammatory mechanism.

Experimental Workflow

The in vivo validation of Eucalyptol's efficacy typically follows a standardized workflow, from disease model induction to data analysis.

In Vivo Efficacy Validation Workflow start Start Animal_Model Animal Model Selection & Acclimatization start->Animal_Model Disease_Induction Disease Model Induction Animal_Model->Disease_Induction Grouping Randomization into Treatment Groups Disease_Induction->Grouping Treatment Treatment Administration (Eucalyptol, Comparator, Control) Grouping->Treatment Data_Collection Data Collection (Physiological & Biochemical) Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis end End Analysis->end

Caption: General workflow for in vivo efficacy studies.

Conclusion

The presented in vivo data from animal models demonstrates that Eucalyptol holds significant therapeutic potential across a range of conditions, particularly those with an inflammatory component. Its efficacy is comparable, and in some instances superior, to that of standard treatments like NSAIDs. The well-defined mechanisms of action, involving key inflammatory pathways, further support its development as a novel therapeutic agent. Researchers are encouraged to consider the detailed protocols and comparative data in this guide for the design of future preclinical and clinical investigations.

References

A Head-to-Head Comparison of Eucalyptin Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The extraction of Eucalyptin, primarily composed of 1,8-cineole (also known as eucalyptol), from Eucalyptus species is a critical first step for a multitude of applications in the pharmaceutical, cosmetic, and food industries. The choice of extraction method significantly impacts the yield, purity, and ultimately, the bioactivity of the final product. This guide provides an objective comparison of common and advanced extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Extraction Methods

The efficiency of this compound extraction is a function of several parameters, including the chosen method, solvent, temperature, and extraction time. Below is a summary of quantitative data from various studies, highlighting the performance of different extraction techniques.

Extraction MethodPlant MaterialSolventYield (%)1,8-Cineole (Eucalyptol) Purity (%)Extraction TimeKey Findings
Hydro-distillation (HD) Eucalyptus camaldulensisWater1.3230.433 hoursHigher yield compared to SFE in this study, but lower purity of eucalyptol.[1]
Eucalyptus cinereaWater-72.853 hoursHigh purity of 1,8-cineole achieved with a solid-solvent ratio of 1:10 g/mL.[2]
Eucalyptus sargentii (shade-dried)Water3.39--Shade-drying of leaves prior to hydro-distillation resulted in the highest oil yield.[3]
Supercritical Fluid Extraction (SFE) Eucalyptus camaldulensisLiquid CO₂0.5231.102 hours (90 min static, 30 min dynamic)Lower yield than HD but slightly higher eucalyptol purity. Considered a "green" and selective method.[1]
Eucalyptus loxophlebaCO₂Up to 4.78-30-150 minYield is highly dependent on pressure and temperature.[4]
Microwave-Assisted Extraction (MAE) Eucalyptus cinereaNone (Solvent-free)-95.624.5 minutesAchieved the highest purity of 1,8-cineole in a significantly shorter time.[2]
Eucalyptus globulusWater2.65 mg/L38.7760 minutesYield and purity are influenced by microwave power and material-to-water ratio.[5]
Ultrasound-Assisted Extraction (UAE) Eucalyptus cinerea----Kinetic analysis was investigated, but specific yield and purity data for a direct comparison were not provided in the comparative study.[2]
Solvent Extraction (Soxhlet) Eucalyptus cinerea----Compared with other methods, but specific quantitative data for a direct comparison was not provided in the comparative study.[2]
Eucalyptus loxophlebaHexane7.9--Produced the highest oil yield among SFE, Soxhlet, and hydro-distillation in this particular study.[4]
Solvent Extraction (Maceration) Eucalyptus leavesEthanol4.51 mL/100g-30 minutesYield is influenced by solvent type, temperature, and agitation.[6][7]

Note: The term "this compound" is often used interchangeably with 1,8-cineole or eucalyptol, which is the principal bioactive component of Eucalyptus oil.[8][9][10] The presented data is a synthesis from multiple studies, and variations in plant species, geographical origin, and experimental conditions can influence the results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the extraction methods discussed.

Hydro-distillation (HD)

Hydro-distillation is a traditional method for extracting essential oils from plant materials.

Protocol:

  • Sample Preparation: Freshly collected Eucalyptus leaves are washed to remove debris and then shade-dried to reduce moisture content.[1] The dried leaves can be cut into smaller pieces (e.g., 0.5 cm) to increase the surface area for extraction.[11]

  • Apparatus Setup: A Clevenger-type apparatus is used for the extraction.[1] The apparatus consists of a round-bottom flask, a condenser, and a collection tube.

  • Extraction Process:

    • Place a known quantity of the prepared plant material into the round-bottom flask.

    • Add distilled water to the flask, typically at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).[2]

    • Heat the flask to boiling. The steam and volatilized essential oil will rise into the condenser.

    • The condensate (a mixture of water and essential oil) is collected in the collection tube.

    • Continue the distillation for a set period (e.g., 3 hours).[1]

  • Oil Separation and Drying: The essential oil, being less dense, will separate from the water. The oil layer is collected and dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The purified essential oil is stored in a sealed, dark container at a low temperature (e.g., 4°C) until further analysis.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that utilizes a supercritical fluid, typically carbon dioxide, as the solvent.

Protocol:

  • Sample Preparation: The Eucalyptus leaves are dried and ground to a specific particle size.

  • Apparatus Setup: A commercial supercritical fluid extractor is used. The system includes an extraction vessel, a CO₂ pump, a co-solvent pump (optional), a heat exchanger, and a collection vessel.

  • Extraction Process:

    • Load the ground plant material into the extraction vessel.

    • Pressurize and heat the CO₂ to its supercritical state (e.g., 100 bar and 45°C).[1]

    • The supercritical CO₂ is passed through the extraction vessel, where it dissolves the this compound.

    • The extraction can be performed in two stages: a static phase (where the CO₂ is held in the vessel for a period, e.g., 90 minutes) followed by a dynamic phase (where fresh supercritical CO₂ continuously flows through the vessel, e.g., for 30 minutes).[1]

  • Collection: The this compound-rich fluid is depressurized in the collection vessel, causing the CO₂ to return to a gaseous state and leaving behind the extracted oil.

  • Storage: The collected extract is stored under appropriate conditions for further analysis.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Sample Preparation: Dried and ground Eucalyptus leaves are used.

  • Apparatus Setup: A laboratory microwave extraction system is employed.

  • Extraction Process:

    • Place the plant material in the extraction vessel.

    • For solvent-free MAE, the material is irradiated directly. For solvent-based MAE, a suitable solvent (e.g., water or ethanol) is added at a specific ratio.[5][12]

    • The mixture is subjected to microwave irradiation at a set power (e.g., 450W or 640W) for a specific duration (e.g., 4.5 to 60 minutes).[2][5]

  • Separation and Purification: After extraction, the mixture is cooled, and the extract is separated from the solid residue by filtration. If a solvent was used, it is typically removed by evaporation to obtain the crude extract.

  • Storage: The extract is stored in a suitable container at a low temperature.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing solvent penetration and mass transfer.

Protocol:

  • Sample Preparation: Dried and powdered Eucalyptus leaves are used.

  • Apparatus Setup: An ultrasonic bath or probe system is used.

  • Extraction Process:

    • The plant material is suspended in a suitable solvent (e.g., ethanol) in an extraction vessel.

    • The vessel is placed in the ultrasonic bath or the ultrasonic probe is immersed in the mixture.

    • The mixture is sonicated at a specific frequency (e.g., 40 kHz) and power for a defined period. The temperature of the extraction medium is often controlled.

  • Separation and Purification: Following sonication, the extract is separated from the plant debris by filtration. The solvent is then removed, typically under reduced pressure, to yield the crude extract.

  • Storage: The resulting extract is stored appropriately for subsequent analysis.

Visualizing the Extraction Workflows

To better understand the procedural flow of each extraction method, the following diagrams have been generated.

Hydrodistillation_Workflow cluster_prep Sample Preparation cluster_extraction Hydro-distillation cluster_separation Separation & Purification start Fresh Eucalyptus Leaves wash Wash Leaves start->wash dry Shade-Dry Leaves wash->dry cut Cut into Small Pieces dry->cut load Load into Flask with Water cut->load heat Heat to Boiling load->heat condense Condense Vapor heat->condense collect Collect Distillate condense->collect separate Separate Oil and Water collect->separate dry_oil Dry Oil (Anhydrous Na₂SO₄) separate->dry_oil store Store Purified Oil dry_oil->store

Caption: Workflow of this compound extraction using Hydro-distillation.

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Supercritical Fluid Extraction cluster_collection Collection start Dried Eucalyptus Leaves grind Grind Leaves start->grind load Load into Extractor grind->load pressurize Pressurize & Heat CO₂ load->pressurize extract Static & Dynamic Extraction pressurize->extract depressurize Depressurize in Collector extract->depressurize collect Collect Extracted Oil depressurize->collect store Store Extract collect->store

Caption: Workflow of this compound extraction using Supercritical Fluid Extraction.

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_separation Separation & Purification start Dried Eucalyptus Leaves grind Grind Leaves start->grind load Load into Vessel (with/without solvent) grind->load irradiate Microwave Irradiation load->irradiate cool Cool Mixture irradiate->cool filter Filter cool->filter evaporate Evaporate Solvent (if used) filter->evaporate store Store Extract evaporate->store

Caption: Workflow of this compound extraction using Microwave-Assisted Extraction.

Conclusion

The selection of an appropriate extraction method for this compound is a trade-off between yield, purity, extraction time, cost, and environmental impact.

  • Hydro-distillation remains a simple and effective method, particularly for obtaining high yields of essential oil, though not necessarily the highest purity of 1,8-cineole.

  • Supercritical Fluid Extraction stands out as a green and highly selective technique, capable of producing high-purity extracts, albeit with potentially lower yields compared to conventional methods.

  • Microwave-Assisted Extraction offers a significant advantage in terms of speed and has been shown to produce extracts with very high 1,8-cineole purity.

  • Ultrasound-Assisted Extraction is another modern technique that can enhance extraction efficiency, often used in combination with other methods to improve yields and reduce extraction times.

  • Soxhlet extraction , a classical solvent-based method, can provide high yields but may involve longer extraction times and larger solvent volumes.

For researchers focused on high-purity this compound for pharmaceutical applications, MAE and SFE present compelling advantages. For larger-scale production where yield is a primary concern, traditional methods like hydro-distillation and Soxhlet extraction may be more economical. Ultimately, the optimal method will depend on the specific research or production goals, available resources, and desired purity of the final this compound extract.

References

Unlocking the Potency of Eucalyptin: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the structure-activity relationship (SAR) of Eucalyptin and its analogs reveals critical insights for the development of novel therapeutics. This guide provides a comprehensive comparison of their biological activities, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

This compound, a C-methylated flavonoid found in Eucalyptus species, and its analogs are emerging as promising candidates in drug discovery, demonstrating a range of biological activities including cytotoxic, antibiofilm, and anti-inflammatory effects. The core structure, a 5-hydroxy-7,4′-dimethoxyflavone skeleton, is a key determinant of its bioactivity, with substitutions, particularly methylation, playing a pivotal role in its potency.[1][2][3]

A significant finding in the SAR studies of this compound family is the "magic methyl effect," where the addition of a single methyl group drastically alters the compound's efficacy.[1] This is prominently observed when comparing this compound to its analog, 8-desmethylthis compound. This compound possesses two C-methyl groups at the C-6 and C-8 positions, while 8-desmethylthis compound has only one at the C-6 position. The presence of the C-8 methyl group in this compound significantly enhances its cytotoxic and antibiofilm activities.[2]

Comparative Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound and its key analog, 8-desmethylthis compound.

CompoundCell LineCytotoxicity (IC50) µMReference
This compound HeLa25 ± 2[3]
Jurkat31 ± 2[3]
MRC-553 ± 3[3]
8-desmethylthis compound HeLa>100[3]
Jurkat>100[3]
MRC-5>100[3]
CompoundMicroorganismAntibiofilm Activity (Inhibition at 100 µM)Reference
This compound Cutibacterium acnesSignificant Inhibition[2]
8-desmethylthis compound Cutibacterium acnesModerate Inhibition[2]

Experimental Protocols

Cytotoxicity Assay (WST-8 Assay)

This assay determines the cytotoxic activity of compounds against various cell lines.

  • Cell Seeding: Plate cells (e.g., HeLa, Jurkat, MRC-5) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of this compound or its analogs to the wells and incubate for another 48 hours.

  • WST-8 Addition: Add 10 µL of the WST-8 solution to each well.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antibiofilm Assay (Crystal Violet Staining)

This method is used to quantify biofilm formation by microorganisms.

  • Bacterial Culture: Grow a bacterial culture (e.g., Cutibacterium acnes) in a suitable medium.

  • Biofilm Formation: In a 96-well plate, add the bacterial suspension and the test compounds (this compound and its analogs) to the wells. Incubate under appropriate conditions to allow biofilm formation.

  • Washing: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells again with water to remove excess stain.

  • Solubilization: Add 30% acetic acid to each well to solubilize the stained biofilm.

  • Absorbance Measurement: Measure the absorbance at 595 nm. The absorbance is proportional to the amount of biofilm formed.

Signaling Pathways and Mechanisms of Action

Flavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways for this compound are still under detailed investigation, related compounds and extracts from Eucalyptus have been shown to influence key inflammatory and cancer-related pathways.

Anti-inflammatory Action

Eucalyptol, a major component of Eucalyptus oil, has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a central regulator of inflammation. Inhibition of NF-κB leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins, thereby reducing the inflammatory response.

NF_kB_Pathway cluster_cytoplasm Cytoplasm This compound This compound & Analogs IKK IKK This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response (Cytokine Production) Nucleus->Inflammation Promotes

Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Anticancer Activity

Eucalyptol has also been demonstrated to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metastasis in cancer.[5] By inhibiting this pathway, Eucalyptol can suppress the growth and spread of cancer cells. Flavonoids, in general, are known to interfere with MAPK signaling pathways, which are also critical in cancer progression.[2]

PI3K_Akt_mTOR_Pathway This compound This compound & Analogs PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Proposed anticancer mechanism of this compound via PI3K/Akt/mTOR pathway inhibition.

Conclusion

The structure-activity relationship of this compound and its analogs highlights the critical role of C-methylation in enhancing its biological activities. The superior cytotoxic and antibiofilm potency of this compound over 8-desmethylthis compound underscores the potential for targeted chemical modifications to develop more effective therapeutic agents. Further research into the specific molecular targets and signaling pathways will be crucial in fully elucidating their mechanism of action and advancing their clinical application.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Eucalyptin and Eucalyptus-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of eucalyptin and related eucalyptus-derived substances, fostering a secure laboratory environment.

Identifying Chemical Hazards

Before disposal, it is crucial to identify the hazards associated with the chemical waste. Based on available safety data sheets (SDS) for eucalyptus oil and its primary component, eucalyptol (1,8-Cineol), these substances are often characterized by the following properties:

Hazard ClassificationDescription
Flammable Liquid Possesses a flash point that allows it to ignite under certain conditions.[1][2][3]
Skin and Eye Irritant Can cause irritation upon contact with skin or eyes.[2][3][4]
Skin Sensitizer May cause an allergic skin reaction.[1][3]
Aspiration Hazard May be fatal if swallowed and enters the airways.[2][3]
Environmental Hazard Can be harmful to aquatic life with long-lasting effects.[3]

This table summarizes common hazards; always refer to the specific Safety Data Sheet (SDS) for the exact material you are handling.

Step-by-Step Disposal Protocol

The proper disposal route for this compound and similar chemical waste is dictated by its hazardous characteristics and local regulations. In general, chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and cannot be disposed of in regular trash or down the sewer system.[5]

Step 1: Waste Identification and Segregation

  • Consult the SDS: The Safety Data Sheet is the primary source of information for handling and disposal.

  • Characterize the Waste: Determine if the waste is a pure substance, a mixture, or in a solid or liquid form. For mixtures, all components must be identified.[6]

  • Segregate Incompatible Chemicals: Store different types of chemical waste separately to prevent dangerous reactions. For example, keep flammable liquids away from oxidizing agents.[5][6]

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Store chemical waste in containers that are compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must be securely closed.[3]

  • Properly Label Containers: All waste containers must be clearly labeled with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name(s) of the contents (no abbreviations).[5]

    • The approximate percentage of each component in a mixture.[6]

    • The date of waste generation.[5]

    • The principal investigator's name and contact information.[5]

    • Appropriate hazard pictograms.[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Hazardous waste must be stored in a designated Satellite Accumulation Area within the laboratory.[6]

  • Regular Inspections: The SAA must be inspected weekly for any signs of leakage from the containers.[6]

  • Time and Volume Limits: A partially filled, properly labeled container can remain in an SAA for up to one year. Once a container is full, it must be removed from the SAA within three days.[6]

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is responsible for the collection and disposal of hazardous chemical waste.[5]

  • Schedule a Pickup: Follow your institution's procedures to request a waste pickup from your laboratory.

Disposal of Empty Containers

A container that has held a hazardous chemical can often be disposed of as regular trash after it has been thoroughly emptied, and all hazardous waste labels have been defaced.[7] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinseate must be collected and disposed of as hazardous waste.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste.

start Start: Unused/Waste This compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the waste hazardous? consult_sds->is_hazardous non_hazardous_disposal Follow institutional guidelines for non-hazardous waste disposal is_hazardous->non_hazardous_disposal No segregate_waste Segregate from incompatible chemicals is_hazardous->segregate_waste Yes end End: Proper Disposal non_hazardous_disposal->end containerize_label Place in a compatible, sealed container with a hazardous waste label segregate_waste->containerize_label store_in_saa Store in Satellite Accumulation Area (SAA) containerize_label->store_in_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_in_saa->contact_ehs contact_ehs->end

Caption: A workflow for the proper disposal of laboratory chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.